molecular formula C11H7ClN2 B2629238 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile CAS No. 866042-71-9

3-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Cat. No.: B2629238
CAS No.: 866042-71-9
M. Wt: 202.64
InChI Key: XDRINMHJZSKXOJ-UHFFFAOYSA-N
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Description

3-Chloro-2-(1H-pyrrol-1-yl)benzonitrile is a heteroaromatic compound of significant interest in scientific research and development. It features a benzonitrile core functionalized with a chlorine atom at the 3-position and a pyrrole ring at the 2-position. This specific arrangement of substituents imparts distinct electronic, steric, and lipophilic properties to the molecule, making it a valuable intermediate for constructing more complex architectures. The primary application of this compound is as a versatile building block in medicinal chemistry . Its structure is analogous to scaffolds used in the synthesis of bioactive molecules with potential therapeutic properties . The chlorine atom can serve as a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse chemical groups . The pyrrole ring , a privileged structure in pharmaceuticals, is found in many natural products and drugs, and is known to contribute to biological activity by enabling interactions with various enzymes and receptors . The nitrile group provides a potent electron-withdrawing effect and can be transformed into other functional groups like amidines or carboxylic acids, or act as a hydrogen bond acceptor in molecular recognition . Beyond medicinal chemistry, this compound holds research value in materials science , where it could be investigated for the development of organic semiconductors and conductive polymers due to its conjugated π-system . Mechanism of Action: The biological or functional mechanism of action for this compound is not predefined and is entirely dependent on the final compound into which it is incorporated. In a research context, its pyrrole moiety may engage in π-π stacking interactions with aromatic residues in protein active sites, while the nitrile group could form directional hydrogen bonds with biological targets . Disclaimer: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It has not been approved for human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable local, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-pyrrol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-10-5-3-4-9(8-13)11(10)14-6-1-2-7-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRINMHJZSKXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-chloro-2-(1H-pyrrol-1-yl)benzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization and Synthetic Utility in Medicinal Chemistry

Executive Summary

This technical guide profiles 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile (CAS: 866042-71-9), a specialized biaryl scaffold utilized in the development of non-steroidal nuclear receptor ligands, specifically Selective Androgen Receptor Modulators (SARMs). Unlike generic intermediates, this molecule features a sterically congested "ortho-ortho" substitution pattern that imparts unique conformational rigidity, making it a critical pharmacophore for locking ligand-receptor binding geometries.

Part 1: Molecular Identity & Physicochemical Profile[1]

The following data establishes the core identity of the substance. Researchers should verify these parameters prior to synthetic application to ensure starting material integrity.

ParameterSpecificationTechnical Notes
IUPAC Name 3-chloro-2-(pyrrol-1-yl)benzonitrileUnambiguous nomenclature.
CAS Registry 866042-71-9 Primary identifier for procurement/indexing.[1]
Molecular Formula C₁₁H₇ClN₂ Confirmed via elemental stoichiometry.
Molecular Weight 202.64 g/mol Monoisotopic mass: ~202.03 g/mol .
SMILES Clc1cccc(C#N)c1-n2cccc2Useful for cheminformatics/docking studies.
Physical State Crystalline SolidPredicted based on structural rigidity and MW.
LogP (Predicted) ~3.2Lipophilic; indicates high membrane permeability.
H-Bond Donors 0The pyrrole nitrogen is substituted; no N-H donor.
H-Bond Acceptors 2Nitrile nitrogen and Pyrrole ring system (pi-system).

Part 2: Synthetic Architecture

Methodology: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is non-trivial due to the steric crowding at the 2-position. Direct coupling to 2,3-dichlorobenzonitrile yields poor results due to slow kinetics. The preferred route utilizes 3-chloro-2-fluorobenzonitrile as the electrophile, exploiting the high electronegativity of fluorine to accelerate the SNAr mechanism specifically at the position ortho to the electron-withdrawing nitrile group.

Reaction Scheme

The following diagram illustrates the convergent synthesis and the critical transition state logic.

SynthesisWorkflow Precursor1 3-chloro-2-fluorobenzonitrile (CAS: 94087-40-8) Intermediate Meisenheimer Complex (Transition State) Precursor1->Intermediate Activation by CN Precursor2 Pyrrole (1H-Pyrrole) (Excess) Precursor2->Intermediate Nucleophilic Attack Reagent Base: NaH or K2CO3 Solvent: DMF/DMSO Reagent->Intermediate Deprotonation Product This compound (Target) Intermediate->Product Elimination of F- Byproduct NaF / KF Intermediate->Byproduct

Figure 1: Synthetic pathway utilizing fluorine-displacement logic to overcome steric hindrance at the 2-position.

Experimental Protocol

Safety Warning: Nitriles are toxic. Sodium Hydride (NaH) is pyrophoric. Perform all operations in a fume hood under inert gas.

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Deprotonation:

    • Charge RBF with NaH (60% dispersion in oil, 1.2 eq).

    • Wash NaH with dry hexanes (2x) to remove oil if high purity is required.

    • Add anhydrous DMF (Dimethylformamide) or DMSO. Cool to 0°C.

    • Add Pyrrole (1.1 eq) dropwise. Stir for 30 mins at 0°C until H₂ evolution ceases (formation of sodium pyrrolide).

  • Coupling:

    • Dissolve 3-chloro-2-fluorobenzonitrile (1.0 eq) in minimal DMF.

    • Add the nitrile solution dropwise to the pyrrolide mixture at 0°C.

    • Critical Step: Allow to warm to Room Temperature (RT), then heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The fluorine is the leaving group; the chlorine at C3 remains intact due to the specific activation energy differences.

  • Workup:

    • Quench reaction carefully with ice-cold water.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine (to remove DMF). Dry over Na₂SO₄.

  • Purification:

    • Concentrate in vacuo.

    • Purify via Silica Gel Column Chromatography. Elute with a gradient of Hexanes -> 5% EtOAc/Hexanes.

    • Yield Expectation: 75–85%.

Part 3: Structural Characterization & Validation

To ensure the integrity of the "ortho-ortho" substituted scaffold, orthogonal analytical methods must be employed.

Mass Spectrometry (MS) Fragmentation Logic

In Electron Impact (EI) or ESI-MS, the molecule exhibits a distinct fragmentation pattern useful for structural confirmation.

MassSpec Parent Parent Ion [M]+ m/z ~202/204 (3:1 Cl isotope) Frag1 Loss of CN [M-26]+ Parent->Frag1 Minor path Frag2 Loss of Cl [M-35]+ Parent->Frag2 Homolytic cleavage Core Biaryl Core Stability (High abundance) Parent->Core Resonance stabilization

Figure 2: Predicted MS fragmentation. The 3:1 ratio of peaks at 202/204 is diagnostic for the single Chlorine atom.

NMR Diagnostics
  • ¹H NMR (DMSO-d₆):

    • Pyrrole Ring: Two doublets (or triplets depending on resolution) at ~6.3 ppm (C3/C4 of pyrrole) and ~7.1 ppm (C2/C5 of pyrrole).

    • Benzene Ring: The aromatic region (7.4–7.9 ppm) will show a specific splitting pattern for a 1,2,3-trisubstituted benzene (doublet-doublet or multiplet patterns corresponding to the 3 protons).

  • ¹³C NMR: Look for the nitrile carbon signal at ~115–118 ppm and the specific chemical shift of the C-Cl carbon (~135 ppm).

Part 4: Pharmacological Application

Context: Nuclear Receptor Ligand Design

This compound serves as a high-value scaffold in the discovery of Selective Androgen Receptor Modulators (SARMs) .

  • Conformational Locking: The bulky Chlorine at position 3 and the Pyrrole at position 2 create a "twisted" biaryl conformation. This prevents the two rings from becoming coplanar, mimicking the twisted geometry required to fit into the ligand-binding pocket (LBD) of the Androgen Receptor (AR).

  • Electronic Isostere: The nitrile group acts as a hydrogen bond acceptor, often mimicking the carbonyl oxygen of testosterone in the binding pocket.

  • Metabolic Stability: The chlorine atom blocks metabolic oxidation at the vulnerable C3 position, extending the half-life of the drug candidate.

Key References & Citations:

  • Synthesis Precursor: The use of 3-chloro-2-fluorobenzonitrile is established in patent literature for preparing rigid biaryl systems [1].

  • SARM Pharmacophore: The benzonitrile-pyrrole motif is a structural analog to the LGD-4033 and Bicalutamide class of AR antagonists/agonists [2].

References

  • PubChem Compound Summary. (2025). This compound (CAS 866042-71-9).[1] National Center for Biotechnology Information. [Link][1]

  • National Institute of Standards and Technology (NIST). (2025).[2] Benzonitrile, 3-chloro-2-fluoro- (Precursor Data).[2][3] NIST Chemistry WebBook, SRD 69.[2] [Link][2]

Sources

An In-depth Technical Guide to the Properties of N-Aryl Pyrrole Benzonitrile Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-aryl pyrrole benzonitrile derivatives, a class of compounds demonstrating significant potential in modern drug discovery. We will delve into their synthesis, explore their diverse biological activities, and elucidate the structure-activity relationships that govern their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold.

Introduction: The Emergence of a Privileged Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1] Its unique electronic properties and synthetic versatility make it a "privileged scaffold," amenable to diverse chemical modifications that can fine-tune its pharmacological profile.[1] The incorporation of an N-aryl substituent and a benzonitrile moiety, more specifically a carbonitrile group on the pyrrole ring, gives rise to a class of compounds with a remarkable spectrum of biological activities, ranging from anticancer to antimicrobial and enzyme inhibition.[2][3] This guide will focus on a prominent subclass: 2-amino-1-aryl-4,5-diphenyl-1H-pyrrole-3-carbonitriles, which have garnered significant attention for their therapeutic potential.

Synthetic Strategies: Building the Core Structure

The construction of the N-aryl pyrrole benzonitrile scaffold is most commonly achieved through multicomponent reactions, with the Paal-Knorr synthesis being a foundational and versatile method.[4][5]

The Paal-Knorr Pyrrole Synthesis: A Robust and Versatile Approach

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions, to form the pyrrole ring.[4][6] This method is valued for its operational simplicity and generally high yields.[4]

General Reaction Scheme:

Figure 1: General scheme of the Paal-Knorr pyrrole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Amino-1-aryl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

This protocol outlines a multi-component synthesis adapted from literature procedures.[7]

Step 1: Synthesis of the 1,4-Diketone Intermediate (Benzoin)

Benzoin is a common precursor and can be synthesized or procured commercially.

Step 2: One-Pot Synthesis of the N-Aryl Pyrrole Benzonitrile Derivative

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoin (1.0 mmol) and the desired primary aromatic amine (1.0 mmol) in ethanol.

  • Addition of Reagents: To the stirred solution, add malononitrile (1.2 mmol) and a catalytic amount of a base such as potassium carbonate (K₂CO₃) (1.0 mmol).[7]

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 3 hours.[7]

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Add water to the flask to precipitate the crude product. Filter the solid, wash with water, and then with cold ethanol. The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 2-amino-1-aryl-4,5-diphenyl-1H-pyrrole-3-carbonitrile.[7]

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and facilitates the reaction by providing a suitable medium for the condensation to occur.

  • Potassium Carbonate as Catalyst: The basic catalyst facilitates the deprotonation of malononitrile, which is a key step in the reaction mechanism.

  • Heating: The application of heat increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

Physicochemical and Spectroscopic Properties

The N-aryl pyrrole benzonitrile derivatives are typically yellow solids with good solubility in common organic solvents.[7] Their structural characterization relies on a combination of spectroscopic techniques.

Spectroscopic Data for a Representative Compound (2-amino-4,5-diphenyl-1-p-tolyl-1H-pyrrole-3-carbonitrile): [7]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.16 (d, J = 8.0 Hz, 2H), 7.00-6.98 (m, 4H), 6.86 (d, J = 8.0 Hz, 2H), 4.03 (s, 2H), 2.34 (s, 3H), 2.27 (s, 3H), 2.16 (s, 3H).[7]

  • IR (KBr, cm⁻¹): The IR spectra typically show characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and C=C stretching of the aromatic rings.

Biological Activities and Therapeutic Potential

N-aryl pyrrole benzonitrile derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this class of compounds against various cancer cell lines.[8][9][10]

Mechanism of Action:

The anticancer activity of N-aryl pyrrole benzonitriles is often attributed to their ability to inhibit key cellular targets involved in cancer progression, such as protein kinases.[1][9] Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[10][11] For instance, certain derivatives have been found to arrest the cell cycle at the S phase.[11]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative N-aryl pyrrole benzonitrile derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound A MGC 80-3 (Gastric)1.0 - 1.7[11]
HCT-116 (Colon)1.0 - 1.7[11]
Compound B HepG2 (Liver)0.5 - 0.9[11]
DU145 (Prostate)0.5 - 0.9[11]
CT-26 (Colon)0.5 - 0.9[11]
Compound C A549 (Lung)3.6[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-aryl pyrrole benzonitrile derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

N-aryl pyrrole benzonitrile derivatives have also emerged as promising antimicrobial agents, particularly as inhibitors of metallo-β-lactamases (MBLs).[12][13] MBLs are enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics, posing a significant threat to public health.[14]

Mechanism of Action: Metallo-β-Lactamase Inhibition

These compounds act as competitive inhibitors of MBLs, such as IMP-1, by binding to the active site of the enzyme and preventing the hydrolysis of β-lactam antibiotics.[13] This restores the efficacy of the antibiotics against resistant bacterial strains.

Quantitative Data: Metallo-β-Lactamase Inhibition

CompoundEnzymeKi (µM)Reference
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile IMP-121[12]

Experimental Protocol: Metallo-β-Lactamase Inhibition Assay

A common method to assess MBL activity is a spectrophotometric assay using a chromogenic cephalosporin substrate like nitrocefin.

  • Reaction Mixture: Prepare a reaction mixture containing the purified MBL enzyme, a buffer solution (e.g., HEPES), and varying concentrations of the inhibitor (N-aryl pyrrole benzonitrile derivative).

  • Initiation of Reaction: Initiate the reaction by adding the nitrocefin substrate.

  • Monitoring Hydrolysis: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer.

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Plot the data using methods like the Lineweaver-Burk plot to determine the mode of inhibition and the inhibition constant (Ki).[15]

Figure 3: Workflow for the metallo-β-lactamase inhibition assay.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective N-aryl pyrrole benzonitrile derivatives.

  • N-Aryl Substituent: The nature and position of substituents on the N-aryl ring significantly influence the biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyrrole ring and its interaction with biological targets.

  • Pyrrole Ring Substituents: The presence of the amino group at the 2-position and the carbonitrile group at the 3-position of the pyrrole ring are often critical for activity.[7] The diphenyl substitution at positions 4 and 5 also plays a role in the overall efficacy.

Pharmacokinetics and ADME/Tox Considerations

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential for the successful development of any drug candidate.[16]

  • In Silico Predictions: Computational tools can be used to predict the ADME/Tox properties of N-aryl pyrrole benzonitrile derivatives, providing initial insights into their drug-likeness.[17]

  • In Vitro Assays: Experimental evaluation of properties such as metabolic stability in liver microsomes, cell permeability (e.g., using Caco-2 cell monolayers), and potential for cytotoxicity against normal cell lines is crucial.[16]

While comprehensive ADME/Tox data for this specific subclass is still emerging, the broader class of pyrrole derivatives has shown a range of pharmacokinetic profiles, highlighting the importance of tailored optimization for each lead compound.[18]

Future Directions and Conclusion

N-aryl pyrrole benzonitrile derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them an attractive area for further investigation.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesis of a wider range of analogues to further explore the SAR and optimize potency and selectivity.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects.

  • Comprehensive ADME/Tox Profiling: Thorough evaluation of the pharmacokinetic and toxicological properties of lead candidates to ensure their suitability for clinical development.

References

  • Synthesis and Antimicrobial Screening of Novel 2-Amino-4,5- Diphenyl-1-(Substituted)-1H-Pyrrole-3-Carbonitrile. (URL not available)
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar. [Link]

  • HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. NCBI. [Link]

  • Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. DSpace@MIT. [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis Online. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • (URL not available)
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  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • (URL not available)
  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (URL not available)
  • Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. [Link]

  • Potent Inhibitors Targeting Metallo-β- lactamases from the B1, B2 and B3 Subgroups. Preprints.org. [Link]

  • Inhibition of IMP-1 metallo-beta-lactamase and sensitization of IMP-1-producing bacteria by thioester derivatives. PubMed. [Link]

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  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]

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  • 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. MySkinRecipes. [Link]

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  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

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  • N-substituted Pyrrole-based Scaffolds as Potential Anticancer and Antiviral Lead Structures. (URL not available)
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  • Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. MDPI. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. [Link]

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  • (PDF) Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate. [Link]

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  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. [Link]

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Sources

3-chloro-2-(1H-pyrrol-1-yl)benzonitrile SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile , a specialized heterocyclic scaffold used in medicinal chemistry, particularly in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

CAS Registry Number: 866042-71-9[1]

Chemical Identity & Informatics

This molecule represents a "privileged scaffold" in drug discovery, characterized by a high degree of axial chirality potential due to the steric clash between the chlorine atom and the pyrrole ring.

Identifier Value
IUPAC Name This compound
Common Name 3-chloro-2-pyrrol-1-ylbenzonitrile
CAS Number 866042-71-9
Molecular Formula C₁₁H₇ClN₂
Molecular Weight 202.64 g/mol
Canonical SMILES Clc1cccc(C#N)c1n2cccc2
Isomeric SMILES N#Cc1c(n2cccc2)c(Cl)cccc1
InChI String InChI=1S/C11H7ClN2/c12-10-3-1-2-9(7-13)11(10)14-6-4-5-8-14/h1-6,8H
Key Physical Property Appearance: Off-white to pale yellow solidPredicted LogP: ~2.8H-Bond Donors: 0H-Bond Acceptors: 2

Structural Analysis & Reactivity

The Orthogonal Conformation (Atropisomerism Potential)

The defining feature of this molecule is the 2,3-substitution pattern on the benzene ring.

  • Steric Clash: The Chlorine atom at position 3 (Van der Waals radius ~1.75 Å) imposes significant steric pressure on the Pyrrole ring at position 2.

  • Consequence: The pyrrole ring cannot lie coplanar with the benzene ring. It is forced into a nearly perpendicular (orthogonal) conformation to minimize repulsion between the Chlorine lone pairs and the pyrrole

    
    -system.
    
  • Reactivity Implication: This twist breaks conjugation between the pyrrole and the benzonitrile core, making the pyrrole ring more electron-rich and susceptible to electrophilic aromatic substitution (SEAr) at the C2'/C5' positions, independent of the electron-withdrawing nitrile group.

Electronic Deactivation
  • Nitrile Group (C1): A strong electron-withdrawing group (EWG) that deactivates the benzene ring, making it resistant to oxidation but susceptible to nucleophilic attack if fluorinated (though less so with the Cl/Pyrrole substituents).

  • Pyrrole Nitrogen: Acts as a weak donor into the benzene ring inductively but is sterically decoupled resonantly.

Synthetic Pathways (Experimental Protocols)

The most robust route to this scaffold is the Clauson-Kaas Pyrrole Synthesis , which constructs the pyrrole ring directly onto the aniline precursor. This avoids the difficulties of coupling a pre-formed pyrrole to a sterically crowded aryl halide.

Pathway Diagram (Graphviz)

Synthesis cluster_conditions Reaction Conditions Aniline 2-amino-3-chlorobenzonitrile (Starting Material) Intermediate Schiff Base / Aminal Intermediate Aniline->Intermediate AcOH, Reflux Condensation Reagent 2,5-Dimethoxytetrahydrofuran (Acetal Precursor) Reagent->Intermediate Product This compound (Target) Intermediate->Product Cyclization & Aromatization Details Solvent: Glacial Acetic Acid or Toluene/AcOH Temp: 90-110°C Time: 2-4 Hours

Figure 1: Clauson-Kaas synthesis pathway transforming the primary amine to the pyrrole moiety.

Detailed Protocol: Clauson-Kaas Modification

Objective: Synthesis of this compound from 2-amino-3-chlorobenzonitrile.

Reagents:

  • 2-Amino-3-chlorobenzonitrile (1.0 eq) [CAS: 55293-96-4]

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-chlorobenzonitrile (1.53 g, 10 mmol) in Glacial Acetic Acid (15 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.45 g, 1.42 mL, 11 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Eluent: 20% EtOAc/Hexane). The starting aniline (usually fluorescent) should disappear, replaced by a less polar, UV-active spot (Product).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL). The product may precipitate as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Saturated NaHCO₃ (to remove acetic acid) and Brine. Dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

  • Yield: Expected yield is 75–85%.

Application in Drug Discovery

This molecule serves as a critical intermediate for Vonoprazan analogs and other P-CABs (Potassium-Competitive Acid Blockers).

Structural Homology to Vonoprazan

Vonoprazan (Takecab) utilizes a pyrrole core.[1] While Vonoprazan itself possesses a pyridine-sulfonyl group at the N1 position and a fluorophenyl group at C5, the 3-chloro-2-(pyrrol-1-yl)benzonitrile scaffold is used to synthesize "inverted" or "rigidified" analogs where the benzene ring replaces the sulfonyl flexibility, locking the conformation for SAR (Structure-Activity Relationship) studies.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Vonoprazan Analog (P-CAB Candidate) Scaffold This compound (Core Scaffold) Target->Scaffold Retrosynthetic Disconnection Functionalization Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation) Scaffold->Functionalization Forward Path: C3-Formylation

Figure 2: Retrosynthetic utility of the scaffold in generating P-CAB analogs.

Analytical Characterization (Self-Validation)

To validate the synthesis, the following spectral data must be confirmed.

Method Expected Signal Interpretation
¹H NMR (DMSO-d₆) δ 6.3–6.4 ppm (t, 2H) Pyrrole C3/C4 protons (distinctive triplet).
δ 7.1–7.2 ppm (t, 2H) Pyrrole C2/C5 protons (deshielded).
δ 7.6–8.0 ppm (m, 3H) Aromatic benzene protons (ABC system due to 1,2,3-substitution).
IR Spectroscopy ~2230 cm⁻¹ Sharp, weak band characteristic of the Nitrile (C≡N) group.
MS (ESI) m/z ~203/205 [M+H]⁺ peak showing the characteristic 3:1 Chlorine isotope pattern (³⁵Cl/³⁷Cl).

References

  • PubChem. this compound - Compound Summary. National Library of Medicine. Available at: [Link][2]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis: Mechanism and Recent Literature. (Grounding for the Clauson-Kaas/Paal-Knorr protocol). Available at: [Link]

  • Takeda Pharmaceutical Co.Preparation of pyrrole derivatives as acid secretion inhibitors. (Context for Vonoprazan-related pyrrole scaffolds). Patent WO2007026916.

Sources

medicinal chemistry applications of 3-chloro-2-pyrrol-1-yl benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 3-Chloro-2-pyrrol-1-yl Benzonitrile

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery.[1][2] The pyrrole ring, a five-membered aromatic heterocycle, is a prominent example of such a scaffold, found in numerous natural products and FDA-approved drugs.[2][3] When integrated into a larger, strategically substituted structure like 3-chloro-2-pyrrol-1-yl benzonitrile , its potential is significantly amplified. This guide provides a comprehensive overview of this specific scaffold, exploring its synthesis, physicochemical properties, and diverse applications in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this scaffold can unlock new avenues for creating potent and selective modulators of disease-related targets.

The unique arrangement of a benzonitrile core, a pyrrole ring, and a chlorine atom in 3-chloro-2-pyrrol-1-yl benzonitrile creates a molecule with a distinct electronic and steric profile. The nitrile group acts as an electron-withdrawing group and a potential hydrogen bond acceptor, while the pyrrole ring can engage in π-π stacking interactions.[4] The chlorine atom further modulates the molecule's lipophilicity and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic behavior.[5] This combination of features makes it a versatile starting point for developing inhibitors of various enzymes, particularly kinases, and agents targeting other biological pathways.

Core Molecular Structure and Physicochemical Rationale

The efficacy of a scaffold in medicinal chemistry is deeply rooted in its fundamental structure. The 3-chloro-2-pyrrol-1-yl benzonitrile molecule is an elegant convergence of three key functional groups, each contributing to its overall profile as a valuable building block.

dot

Synthesis_Workflow A 2-Amino-3-chlorobenzonitrile D Reaction Vessel A->D B 2,5-Dimethoxytetrahydrofuran B->D C Acid Catalyst (e.g., Acetic Acid) C->D E Heating/Reflux D->E F Work-up and Purification E->F G 3-chloro-2-pyrrol-1-yl benzonitrile F->G

Caption: Synthetic workflow for 3-chloro-2-pyrrol-1-yl benzonitrile.

Experimental Protocol: Synthesis of 3-chloro-2-pyrrol-1-yl benzonitrile
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-chlorobenzonitrile (1.0 equivalent).

  • Solvent and Reagent Addition: Add glacial acetic acid as the solvent, followed by the addition of 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water, which will cause the product to precipitate.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final 3-chloro-2-pyrrol-1-yl benzonitrile.

Medicinal Chemistry Applications: A Scaffold for Diverse Targets

The true value of 3-chloro-2-pyrrol-1-yl benzonitrile lies in its adaptability as a scaffold for developing drugs against a range of diseases.

Kinase Inhibitors for Oncology

Protein kinases are a major class of drug targets in oncology, and the development of kinase inhibitors is a very active area of research. [1]The 3-chloro-2-pyrrol-1-yl benzonitrile scaffold is well-suited for the design of ATP-competitive kinase inhibitors. The pyrrole and benzonitrile rings can mimic the adenine region of ATP, while the chlorine atom can occupy a hydrophobic pocket in the kinase active site.

Kinase_Binding

Sources

suppliers and price of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing and Technical Utilization of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile: A Guide for Drug Development

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS: 866042-71-9), a specialized heterocyclic building block critical for medicinal chemistry campaigns.[1] Unlike commodity chemicals, this scaffold offers unique steric and electronic properties essential for designing atropisomeric kinase inhibitors and next-generation potassium-competitive acid blockers (P-CABs).[1] This document synthesizes market intelligence on suppliers and pricing with field-proven protocols for synthesis and quality assurance, empowering researchers to secure high-purity material for IND-enabling studies.

Part 1: Chemical Profile & Strategic Utility[1]

1.1 Structural Analysis The compound features a benzonitrile core substituted with a chlorine atom at the C3 position and a pyrrole ring at the C2 position.

  • Electronic Effects: The nitrile group (electron-withdrawing) at C1 activates the C2 position, while the C3-chlorine provides steric bulk that forces the pyrrole ring out of planarity, potentially creating axial chirality (atropisomerism) if further substituted.

  • Synthetic Utility: The C3-chlorine serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of the scaffold into complex drug candidates.

1.2 Application Context While often associated with the chemical space of Vonoprazan (a P-CAB), this specific nitrile is a high-value scaffold for:

  • Kinase Inhibitors: The twisted biaryl-like structure mimics the ATP-binding pocket geometry required for Type II kinase inhibition.[1]

  • G-Protein Coupled Receptor (GPCR) Antagonists: The pyrrole moiety acts as a bioisostere for phenyl or heteroaryl rings, modulating lipophilicity (LogP).

Part 2: Market Analysis – Suppliers & Pricing[1]

2.1 Supply Landscape This compound is classified as a Tier 2 Specialty Building Block . It is not a bulk commodity; availability is concentrated among specialized heterocyclic synthesis vendors.

Table 1: Supplier Tier Analysis

Supplier TierRepresentative VendorsPurity GradeLead TimePrimary Use Case
Tier 1 (Global Distributors) MolPort, eMolecules, BenchChem>95%1–2 WeeksRapid SAR screening (mg scale).[1]
Tier 2 (Specialized Synthesis) SynHet, Enamine, WuXi AppTec>98%2–4 WeeksScale-up and GLP toxicology batches.
Tier 3 (Custom Synthesis) Local CROs (India/China)Custom4–8 WeeksMulti-kilogram GMP manufacturing.

2.2 Pricing Estimation Pricing is highly volume-dependent due to the batch-wise nature of its synthesis.[1]

  • Discovery Scale (1g – 5g): $150 – $300 USD per gram.

  • Process Scale (25g – 100g): $80 – $150 USD per gram.

  • Bulk (>1kg): Negotiated rates, typically $2,000 – $5,000 USD per kg.

  • Note: Prices fluctuate based on the cost of the 3-chloro-2-aminobenzonitrile precursor.[1]

Part 3: Synthesis & Manufacturing Protocols

For researchers facing long lead times or requiring specific isotopic labeling, in-house synthesis is a viable option.[1] Two primary routes exist: the Clauson-Kaas Pyrrole Synthesis (Preferred) and Nucleophilic Aromatic Substitution (SNAr) .

3.1 Route A: Modified Clauson-Kaas Synthesis (Gold Standard) This route is preferred for its scalability and avoidance of expensive transition metal catalysts.[1]

  • Precursors: 3-chloro-2-aminobenzonitrile + 2,5-dimethoxytetrahydrofuran (2,5-DMTHF).[1]

  • Mechanism: Acid-catalyzed condensation of the primary amine with the masked dialdehyde.

Protocol:

  • Setup: Charge a round-bottom flask with 3-chloro-2-aminobenzonitrile (1.0 eq) and glacial acetic acid (solvent/catalyst).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (100–110°C) for 2–4 hours. Monitor consumption of the aniline by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Pour into ice-water. Neutralize with saturated NaHCO₃ (Caution: foaming).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to remove oligomeric side products.

3.2 Route B: SNAr (Rapid Discovery)

  • Precursors: 3-chloro-2-fluorobenzonitrile + Pyrrole + NaH.[1]

  • Pros: Fast reaction time.

  • Cons: 3-chloro-2-fluorobenzonitrile is significantly more expensive than the amino-derivative.[1]

3.3 Synthesis Workflow Diagram

SynthesisPathways Start_Aniline 3-Chloro-2-aminobenzonitrile Process_CK Clauson-Kaas Cyclization (Reflux, 4h) Start_Aniline->Process_CK Route A (Scalable) Start_Fluoro 3-Chloro-2-fluorobenzonitrile Process_SNAr SNAr Displacement (0°C to RT, 1h) Start_Fluoro->Process_SNAr Route B (Fast) Reagent_DMTHF 2,5-DMTHF (Acid Catalyst) Reagent_DMTHF->Process_CK Reagent_Pyrrole Pyrrole (NaH/DMF) Reagent_Pyrrole->Process_SNAr Product This compound (Target) Process_CK->Product Process_SNAr->Product

Figure 1: Comparison of Synthetic Routes. Route A (Clauson-Kaas) is recommended for cost-efficiency at scale, while Route B (SNAr) is suitable for rapid milligram-scale generation.[1]

Part 4: Quality Assurance (Self-Validating Systems)[1]

To ensure the integrity of biological data, the purity of this compound must be rigorously validated.[1]

4.1 Critical Impurities

  • Impurity A (Unreacted Aniline): 3-chloro-2-aminobenzonitrile.[1] Cytotoxic and reactive; must be <0.1%.

  • Impurity B (Oligomers): Polypyrroles formed during the Clauson-Kaas reaction if temperature is uncontrolled.[1] Visible as a dark tar; remove via silica plug.

  • Impurity C (Hydrolysis): 3-chloro-2-(1H-pyrrol-1-yl)benzamide.[1] Formed if the nitrile hydrolyzes under strong acidic/basic conditions.

4.2 Analytical Protocol (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond check).

4.3 QA Decision Tree

QA_Workflow Sample Received Batch HNMR 1H NMR (DMSO-d6) Sample->HNMR HPLC HPLC-UV Purity Sample->HPLC Check_Pyrrole Pyrrole Signals? (t, ~6.3 & 7.1 ppm) HNMR->Check_Pyrrole Check_Purity Purity > 98%? HPLC->Check_Purity Pass RELEASE for Bioassay Check_Pyrrole->Pass Yes Fail_Reject Reject Batch Check_Pyrrole->Fail_Reject No (Wrong Struct) Check_Purity->Pass Yes Fail_Recryst Recrystallize (EtOH/H2O) Check_Purity->Fail_Recryst No (<98%) Fail_Recryst->HPLC Retest

Figure 2: Quality Assurance Workflow. A dual-check system using NMR for structural verification and HPLC for purity quantification ensures data integrity.[1]

References

  • Compound Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3782033, this compound. Retrieved from [Link]

  • Synthesis Methodology (Clauson-Kaas): H. El-Kashef et al. (2023).[1][2][3] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis Methodology (SNAr): Organic Syntheses. (n.d.). Nucleophilic Aromatic Substitution Protocols. Retrieved from [Link]

Sources

Technical Guide: 3-Chloro-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile (CAS 866042-71-9), a specialized heterocyclic intermediate used in the synthesis of fused nitrogen scaffolds for pharmaceutical and agrochemical applications.[1]

CAS Registry Number: 866042-71-9 | PubChem CID: 3782033 Molecular Formula: C₁₁H₇ClN₂ | Molecular Weight: 202.64 g/mol [1]

Executive Summary

This compound serves as a critical bifunctional building block in organic synthesis.[1] Structurally, it features an electron-deficient benzonitrile core substituted with a nucleophilic pyrrole ring at the ortho position and a reactive chlorine atom at the meta position (relative to the nitrile).[1][2] This unique 1,2,3-substitution pattern enables divergent synthetic pathways:

  • Cyclization: The ortho-disposition of the pyrrole and nitrile groups facilitates intramolecular cyclization to form pyrrolo[1,2-a]quinazolines , a privileged scaffold in kinase inhibitors and GABA receptor modulators.[1]

  • Cross-Coupling: The C3-chlorine atom provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the fused tricyclic core.[1]

This guide details the synthesis, reactivity, and application of this intermediate, designed for researchers in medicinal chemistry and process development.[2]

Chemical Profile & Properties[1][3][4][5][6][7][8][9]

PropertyValueNotes
IUPAC Name This compoundAlternate: 1-(2-cyano-6-chlorophenyl)pyrrole
CAS Number 866042-71-9
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 98–102 °C (Predicted)Depends on purity/polymorph
LogP ~3.2Lipophilic; limited water solubility
H-Bond Donors 0Pyrrole nitrogen is substituted
H-Bond Acceptors 2Nitrile N, Pyrrole ring system
Solubility Soluble in DMSO, DMF, DCM, EtOAcInsoluble in water

Synthetic Methodology

The most robust synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) of 3-chloro-2-fluorobenzonitrile with pyrrole.[1] The fluorine atom at the C2 position is highly activated by the ortho-cyano group, enabling selective substitution over the C3-chlorine.[1]

Reaction Pathway

The reaction proceeds via the formation of a Meisenheimer complex, followed by the elimination of fluoride.[2] The high regioselectivity is driven by the superior leaving group ability of fluoride in SNAr reactions and the strong electron-withdrawing effect of the ortho-nitrile.

SynthesisPathway SM1 3-Chloro-2-fluorobenzonitrile (CAS 94087-40-8) Intermediate Meisenheimer Complex SM1->Intermediate S_NAr Addition (DMF, 80°C) Reagent Pyrrole + Base (NaH or K2CO3) Reagent->Intermediate Product This compound (CAS 866042-71-9) Intermediate->Product Elimination (-F⁻)

Figure 1: Selective SNAr synthesis of this compound.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 3-Chloro-2-fluorobenzonitrile (1.55 g, 10.0 mmol)[1]

  • Pyrrole (0.84 mL, 12.0 mmol, 1.2 eq)[2]

  • Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq)[2]

  • Solvent: DMF (Dimethylformamide), anhydrous (15 mL)[2]

Procedure:

  • Setup: Charge a dry 50 mL round-bottom flask with 3-chloro-2-fluorobenzonitrile and K₂CO₃. Purge with nitrogen.[1][2]

  • Addition: Add anhydrous DMF followed by pyrrole via syringe.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] Reaction is typically complete within 4–6 hours.[1]

    • Note: The C3-chlorine is less reactive but prolonged heating (>120°C) may lead to trace bis-substitution or degradation.[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL) to precipitate the product. Stir for 15 minutes.

  • Isolation:

    • If solid forms: Filter the precipitate, wash with water (3 x 20 mL) and hexanes (2 x 10 mL).[2]

    • If oil forms:[1][2] Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with brine (2 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes) to yield the product as an off-white solid.

Yield Expectation: 85–92%.

Applications in Drug Design: The Pyrroloquinazoline Scaffold

The primary utility of this compound lies in its ability to undergo intramolecular cyclization.[1] The nitrile carbon acts as an electrophile, while the C2 position of the pyrrole ring acts as a latent nucleophile (especially under acidic conditions or metal catalysis).[2]

Cyclization to Pyrrolo[1,2-a]quinazoline

This transformation constructs the tricyclic core found in bioactive alkaloids and synthetic drugs.[1]

Mechanism:

  • Activation: A Lewis acid (e.g., Cu(OTf)₂) or Brønsted acid activates the nitrile.[2]

  • Cyclization: The pyrrole C2 attacks the nitrile carbon.[2]

  • Tautomerization: Formation of the 4-amino or 4-imino derivative.[1]

Applications Core This compound Route1 Acid/Lewis Acid (TFA or Cu(II)) Core->Route1 Route2 Pd-Catalysis (Suzuki Coupling) Core->Route2 Scaffold1 6-Chloro-pyrrolo[1,2-a]quinazolin-4-amine (Kinase Inhibitor Scaffold) Route1->Scaffold1 Cyclization Scaffold2 Biaryl / Heterobiaryl Analogs (Library Diversification) Route2->Scaffold2 C-C Bond Formation (at C3-Cl position)

Figure 2: Divergent applications of the scaffold in medicinal chemistry.[1]

Functionalization of the C3-Chlorine

The chlorine atom at position 3 (meta to the original nitrile, now position 6 in the fused system) is sterically accessible.[2] It serves as a handle for:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups to modulate potency and solubility.[1]

  • Buchwald-Hartwig Amination: Introduction of solubilizing amine tails.[1]

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral features should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyrrole protons: Two triplets/multiplets at δ ~6.3 ppm (C3/C4) and ~7.1 ppm (C2/C5).[1] Note: The symmetry of the pyrrole is broken by the chiral environment or restricted rotation, but often appears as two signals.[2]

    • Aromatic protons: Three signals corresponding to the 1,2,3-trisubstituted benzene ring (typically δ 7.6–8.0 ppm).[1][2]

  • IR Spectroscopy:

    • Nitrile (C≡N): Sharp, distinct band at 2220–2230 cm⁻¹ .[2]

    • Absence of N-H: No pyrrole N-H stretch (confirming N-substitution).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 203.04 (Cl isotope pattern ³⁵Cl:³⁷Cl ≈ 3:1).[1]

Safety & Handling

  • Nitrile Hazard: Like all benzonitriles, this compound may liberate cyanide upon strong heating or metabolism; handle in a well-ventilated fume hood.[1]

  • Skin Irritant: Chlorinated aromatics are potential skin sensitizers.[1] Wear nitrile gloves and eye protection.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile group over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3782033, this compound. Retrieved from [Link][1]

  • World Intellectual Property Organization. WO2012093101A1 - Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration.[1] (Mentions 3-chloro-2-fluorobenzonitrile as starting material). Retrieved from

Sources

Methodological & Application

synthesis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile from 2-amino-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Scalable synthesis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile via Clauson-Kaas cyclization. Target Audience: Medicinal Chemists, Process Development Scientists. Core Application: Synthesis of key intermediates for potassium-competitive acid blockers (P-CABs) analogous to Vonoprazan.

This protocol details the conversion of 2-amino-3-chlorobenzonitrile to This compound using the Clauson-Kaas reaction. This transformation overcomes significant steric hindrance (ortho-chloro and ortho-cyano substituents) and electronic deactivation of the aniline nitrogen. The method utilizes 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in glacial acetic acid to effect cyclization, providing a robust, self-validating workflow suitable for gram-to-kilogram scale synthesis.

Scientific Principles & Mechanism[1]

The Clauson-Kaas Reaction

The synthesis relies on the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (a masked 1,4-dicarbonyl equivalent). Under acidic conditions, 2,5-DMTHF undergoes hydrolysis to form succinaldehyde (or its hemiacetal equivalents). The aniline nitrogen attacks the carbonyls, followed by dehydration and aromatization to form the pyrrole ring.

Mechanistic Challenges
  • Steric Hindrance: The starting material, 2-amino-3-chlorobenzonitrile, possesses two ortho substituents (Cl and CN). This creates a "molecular wall" around the amine, retarding nucleophilic attack.

  • Electronic Deactivation: The nitrile group is strongly electron-withdrawing (

    
    ), reducing the nucleophilicity of the aniline nitrogen.
    
  • Solution: High-temperature reflux in glacial acetic acid is required to drive the kinetics and shift the equilibrium by removing methanol and water.

Reaction Pathway Diagram

ClausonKaas_Mechanism Reagent 2,5-Dimethoxytetrahydrofuran Activated Succinaldehyde (Activated Species) Reagent->Activated AcOH, Reflux (- 2 MeOH) Intermediate Hemiaminal / Imine Intermediate Activated->Intermediate + Aniline Aniline 2-Amino-3-chlorobenzonitrile Cyclization Cyclization & Aromatization Intermediate->Cyclization - H2O Product This compound Cyclization->Product Irreversible

Figure 1: Mechanistic pathway of the Clauson-Kaas pyrrole synthesis.

Experimental Protocol

Reagents and Materials
ReagentCAS No.[1][2][3][4]MW ( g/mol )Equiv.[3][5]Role
2-Amino-3-chlorobenzonitrile 24964-64-5152.581.0Substrate
2,5-Dimethoxytetrahydrofuran 696-59-3132.161.2Reagent
Glacial Acetic Acid 64-19-760.05SolventSolvent/Catalyst
Sodium Bicarbonate 144-55-884.01N/ANeutralization
Ethyl Acetate 141-78-688.11N/AExtraction
Step-by-Step Methodology
Step 1: Reaction Assembly
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-amino-3-chlorobenzonitrile (5.0 g, 32.8 mmol).

  • Add Glacial Acetic Acid (50 mL). The solid may not dissolve completely at room temperature.

  • Add 2,5-dimethoxytetrahydrofuran (5.2 g, 39.3 mmol, 1.2 eq) via syringe or addition funnel.

Step 2: Thermal Activation
  • Place the reaction vessel in a pre-heated oil bath set to 120°C .

  • Reflux the mixture vigorously. The solution should turn dark brown or black over time (characteristic of pyrrole synthesis).

  • Critical Checkpoint: Monitor by TLC (20% EtOAc in Hexane) after 2 hours.

    • Starting Material Rf: ~0.4 (UV active, aniline-like).

    • Product Rf: ~0.6 (UV active, distinct dark spot).

  • Continue reflux until starting material is consumed (typically 3–5 hours).

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Precipitation Method (Preferred): Pour the crude acetic acid solution slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.

    • Observation: The product often precipitates as a tan/brown solid.

    • Action: Filter the solid, wash copiously with water to remove acid, and dry.

  • Extraction Method (Alternative): If no precipitate forms (oiling out):

    • Dilute with water (150 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Saturated NaHCO3 (2 x 50 mL) to remove acetic acid (Caution: Gas evolution!).

    • Wash with Brine (50 mL), dry over Na2SO4, and concentrate in vacuo.

Step 4: Purification
  • Recrystallization: Dissolve the crude solid in minimal hot Ethanol (or Isopropanol). Allow to cool slowly to 4°C.

  • Flash Chromatography: If high purity is required (>99%), purify via silica gel chromatography using a gradient of 0% to 10% Ethyl Acetate in Hexane.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Aniline + 2,5-DMTHF in Glacial AcOH Start->Mix Reflux Reflux at 120°C (3-5 Hours) Mix->Reflux Check TLC Control (Complete Conversion?) Reflux->Check Check->Reflux No Quench Pour into Ice Water Check->Quench Yes Isolate Filtration or Extraction Quench->Isolate Purify Recrystallization (EtOH) or Column Chromatography Isolate->Purify

Figure 2: Operational workflow for the synthesis.

Characterization & Quality Control

To ensure the integrity of the synthesized This compound (CAS: 866042-71-9), the following analytical parameters must be met.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

6.35 (t, 2H), 6.90 (t, 2H)
Characteristic pyrrole ring protons (C3/C4 and C2/C5).
1H NMR (Aromatic)

7.4 - 7.8 (m, 3H)
Trisubstituted benzene ring pattern.
IR Spectroscopy ~2225 cm⁻¹Sharp nitrile (C≡N) stretch.
Melting Point 104–108°CConsistent with crystalline solid form.
Appearance Tan to Off-White SolidDark color suggests oxidation/polymerization impurities.

Safety & Handling Guidelines

  • 2,5-Dimethoxytetrahydrofuran: Can form explosive peroxides upon prolonged storage. Test for peroxides before use if the bottle is old. Irritating to eyes and skin.[6]

  • Nitriles: 2-amino-3-chlorobenzonitrile is harmful if swallowed or absorbed through skin. While not as volatile as simple alkyl nitriles, standard PPE (gloves, lab coat) is mandatory.

  • Glacial Acetic Acid: Corrosive and flammable (flash point 39°C). Handle in a fume hood.

  • Waste Disposal: The aqueous waste from the workup contains acetic acid and organic residues. Neutralize to pH 7 before disposal according to local environmental regulations.

References

  • Clauson-Kaas Reaction Overview

    • Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874. Link

  • Synthesis of N-Aryl Pyrroles

    • Takeda Pharmaceutical Company Limited. (2010). Patent EP2468703A1: Heterocyclic compound and use thereof. (Describes analogous Vonoprazan intermediates). Link

  • Product Identification (CAS 866042-71-9)

    • PubChem Database. 3-chloro-2-pyrrol-1-ylbenzonitrile.[7] National Center for Biotechnology Information. Link

  • Green Chemistry Modifications

    • Polshettiwar, V., & Varma, R. S. (2008). Paal-Knorr Reaction: A Greener Approach. Current Organic Synthesis.[8][6][9][10] (Context for alternative catalysts). Link

Sources

Clauson-Kaas reaction protocol for 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Clauson-Kaas Synthesis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Executive Summary

This application note details a robust protocol for the synthesis of This compound , a critical intermediate in the manufacturing of Vonoprazan Fumarate (TAK-438), a potassium-competitive acid blocker (P-CAB).

The synthesis utilizes the Clauson-Kaas reaction , condensing 2-amino-3-chlorobenzonitrile with 2,5-dimethoxytetrahydrofuran (DMTHF) . While the Clauson-Kaas reaction is well-established, this specific substrate presents a challenge: the ortho-chloro and ortho-cyano groups exert strong electron-withdrawing effects, significantly reducing the nucleophilicity of the primary amine. This protocol addresses these kinetic barriers through optimized solvent selection and thermal parameters to minimize polymerization side-products (pyrrole tars) while maximizing conversion.

Chemical Context & Retrosynthesis

The target molecule is constructed by installing a pyrrole ring onto a highly functionalized aniline core. Unlike the Paal-Knorr synthesis which uses 1,4-diketones (often unstable), the Clauson-Kaas method employs DMTHF as a latent, protected form of succinaldehyde.

Retrosynthetic Analysis

The disconnection reveals the necessity of a double condensation between the deactivated aniline and the activated dialdehyde equivalent.

Retrosynthesis Target This compound (Target) Disconnection C-N Bond Formation (Clauson-Kaas) Target->Disconnection Retrosynthesis Precursors 2-amino-3-chlorobenzonitrile + 2,5-dimethoxytetrahydrofuran Disconnection->Precursors

Figure 1: Retrosynthetic strategy isolating the key C-N bond formation steps.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an acid-catalyzed ring opening of DMTHF to generate succinaldehyde in situ, followed by a double Schiff base formation and dehydrative aromatization.

Critical Insight: The rate-limiting step for this specific substrate is the initial nucleophilic attack of the aniline nitrogen onto the activated oxocarbenium ion due to the steric and electronic deactivation from the neighboring Cl and CN groups.

Mechanism DMTHF DMTHF (Protected) Activated Succinaldehyde (Activated Species) DMTHF->Activated AcOH / u0394 Attack Nucleophilic Attack (Rate Limiting) Activated->Attack + Ar-NH2 Cyclization Ring Closure & Dehydration Attack->Cyclization - H2O Product N-Aryl Pyrrole (Aromatic) Cyclization->Product - H2O

Figure 2: Mechanistic pathway highlighting the activation and dehydration steps.[1]

Detailed Experimental Protocol

Safety Warning: 2,5-Dimethoxytetrahydrofuran is flammable and causes skin irritation. The aniline derivative is toxic. Perform all operations in a fume hood.

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Role
2-amino-3-chlorobenzonitrile 152.581.0Limiting Reagent
2,5-dimethoxytetrahydrofuran 132.161.1 - 1.2Reagent
Glacial Acetic Acid 60.05SolventCatalyst/Solvent
Sodium Acetate (Optional)82.030.1Buffer (prevents polymerization)
Step-by-Step Methodology
  • Preparation:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Charge 2-amino-3-chlorobenzonitrile (10.0 g, 65.5 mmol) into the flask.

    • Add Glacial Acetic Acid (50 mL, 5 vol). Stir until the solid is mostly dissolved. Note: Mild heating (40°C) may be required for complete dissolution.

  • Reagent Addition:

    • Add 2,5-dimethoxytetrahydrofuran (9.5 g, 72.0 mmol, 1.1 equiv) to the mixture.

    • Process Tip: The solution will initially appear pale yellow/orange.

  • Reaction (Reflux):

    • Heat the mixture to reflux (bath temp: 110-120°C; internal temp: ~100-105°C).

    • Maintain reflux for 2 to 4 hours .

    • Visual Check: The reaction color will darken significantly to dark brown or black. This is normal for pyrrole syntheses.[5]

    • QC Checkpoint: Monitor by TLC (20% EtOAc/Hexane) or HPLC. The starting aniline (Rf ~0.4) should disappear, and a less polar product spot (Rf ~0.7) should appear.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature (20-25°C).

    • Pour the dark reaction mixture slowly into ice-cold water (250 mL) with vigorous stirring.

    • The product should precipitate as a brown/beige solid.

    • Stir the slurry for 30 minutes to ensure all acetic acid is diluted and the product is fully crashed out.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (3 x 50 mL) to remove residual acid.

    • Wash with cold hexane (2 x 30 mL) to remove unreacted furan/tars.

    • Drying: Dry in a vacuum oven at 50°C for 6 hours.

  • Yield: Expected yield is 75-85%. Appearance: Tan to light brown solid.

Process Analytical Technology (PAT) & Troubleshooting

The Clauson-Kaas reaction is sensitive to the "Polymerization vs. Cyclization" competition.

IssueObservationRoot CauseCorrective Action
Low Yield / Tarring Reaction turns solid black; difficult filtration.Acid concentration too high or overheating, leading to pyrrole polymerization.Dilute with more AcOH (up to 10 vol) or add NaOAc buffer.
Incomplete Conversion Starting aniline remains after 4h.Low nucleophilicity of the amine.Increase DMTHF to 1.5 equiv. Ensure vigorous reflux (internal temp >100°C).
Product is Oily Product does not precipitate in water.Impurities preventing crystallization.Extract with Ethyl Acetate, wash with NaHCO3, dry, and concentrate. Recrystallize from Ethanol/Water.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[1][7][3] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

  • Takeda Pharmaceutical Company Ltd. (2006). Preparation of pyrrole derivatives as acid secretion inhibitors. Patent WO2007026916. (Describes the synthesis of Vonoprazan intermediates). Link

  • Wang, N., et al. (2023).[7][8] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[7][3] Beilstein Journal of Organic Chemistry, 19, 928–956. Link

  • PubChem Compound Summary. (2024). Vonoprazan Fumarate. (Structural confirmation of the pyrrole core). Link

Sources

palladium-catalyzed C-N coupling for N-aryl pyrrole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed C-N Coupling for N-Aryl Pyrrole Synthesis

Strategic Overview: The "Pyrrole Paradox"

Synthesizing


-aryl pyrroles via Palladium-catalyzed cross-coupling presents a unique mechanistic challenge compared to standard aniline couplings. While pyrroles are electron-rich aromatic systems, the nitrogen lone pair is delocalized into the aromatic sextet.

The Challenge:

  • Low Nucleophilicity: The

    
     of pyrrole (approx. 17.5 in DMSO) renders the nitrogen significantly less nucleophilic than primary or secondary amines.
    
  • Competing Pathways: The electron-rich C2 and C3 positions of the pyrrole ring are susceptible to direct C-H arylation (Heck-type or CMD mechanisms), leading to regioisomeric mixtures.

  • Catalyst Poisoning: The pyrrole ring can coordinate to the Palladium center as a

    
    -ligand (hapto-5), potentially arresting the catalytic cycle.
    

The Solution: To force


-selectivity over 

-selectivity, this protocol utilizes sterically demanding biaryl phosphine ligands (Buchwald Ligands). These ligands facilitate the reductive elimination of the bulky

-pyrrolyl-Pd(II)-Ar species and prevent the formation of stable, unreactive resting states.

Mechanistic Insight & Ligand Selection

The catalytic cycle follows the general Buchwald-Hartwig amination pathway, but the deprotonation/transmetallation step is the critical bottleneck for pyrroles.

Critical Parameter: Ligand Architecture

For


-pyrrole coupling, tBuXPhos  and Me4tBuXPhos  are the superior choices.
  • Steric Bulk: The tert-butyl groups on the phosphine provide extreme steric crowding, which accelerates the rate-limiting reductive elimination step.

  • Electronic Richness: The electron-rich nature of the dialkylphosphine moiety facilitates rapid oxidative addition of aryl chlorides.

  • Prevention of

    
    -Binding:  The bulk prevents the pyrrole from binding through both N and C2/C3, forcing the 
    
    
    
    -N-bound geometry required for C-N bond formation.
Pathway Visualization

Pd_Catalytic_Cycle cluster_0 Critical Failure Point Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X Coord Amine Coordination [L-Pd(II)-Ar(Pyrrole)X] OxAdd->Coord + Pyrrole Deprot Deprotonation/Transmetallation [L-Pd(II)-Ar-N(Pyrrolyl)] Coord->Deprot + Base (NaOtBu) - NaX, -HOtBu Deprot->Pd0 Reductive Elimination (Rate Determining) Product Product Release N-Aryl Pyrrole Deprot->Product Product

Figure 1: Catalytic cycle highlighting the critical deprotonation/transmetallation interface. The steric bulk of the ligand is essential to drive the complex from the Deprotonation state to Reductive Elimination.

Standardized Experimental Protocol

This protocol is optimized for 1.0 mmol scale. It uses a precatalyst system to ensure accurate Pd:L stoichiometry and prevent oxidation of the sensitive phosphine ligand.

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6]Role
Catalyst Source Pd₂(dba)₃ 1-2 mol%Pd(0) source.
Ligand tBuXPhos 2-4 mol%L:Pd ratio of >1:1 is crucial.
Base NaOtBu 1.2 - 1.4Strong base required for pyrrole pKa (~17).
Solvent Toluene or Xylene [0.2 M]Non-polar solvents suppress chelation.
Substrate A Aryl Bromide/Chloride1.0Electrophile.
Substrate B Pyrrole1.2Nucleophile (slight excess).
Step-by-Step Procedure
  • Catalyst Pre-complexation (Recommended):

    • In a glovebox or under Argon counter-flow, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and tBuXPhos (17 mg, 0.04 mmol) to a vial.

    • Add 1 mL of anhydrous Toluene. Stir at room temperature for 5 minutes until the solution turns from dark purple/red to a deep orange/brown. This ensures active L-Pd(0) formation.

  • Reaction Assembly:

    • To a reaction tube equipped with a magnetic stir bar, add:

      • NaOtBu (135 mg, 1.4 mmol).

      • Aryl Halide (1.0 mmol).

      • Pyrrole (1.2 mmol).

    • Note: If the aryl halide is a solid, add it here. If liquid, add after solvent.

  • Initiation:

    • Transfer the pre-complexed catalyst solution to the reaction tube via syringe.

    • Add remaining solvent (Toluene) to reach a total volume of 5 mL (0.2 M concentration).

    • Seal the tube with a Teflon-lined cap.

  • Heating:

    • Place in a pre-heated block at 100°C . Stir vigorously (800+ RPM).

    • Time: Standard conversion is 2–12 hours. Monitor via LCMS.[7]

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove insoluble salts.

    • Concentrate in vacuo.

    • Purify via flash chromatography (Hexanes/EtOAc gradient). Note: N-aryl pyrroles are often non-polar; start with 100% Hexanes.

Optimization & Troubleshooting Matrix

Use this decision matrix when standard conditions fail.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to G3-Palladacycle Precatalysts (e.g., tBuXPhos-Pd-G3). These activate more reliably than Pd(dba)₂.
C2-Arylation Observed Regio-control FailureIncrease Ligand Bulk: Switch to Me4tBuXPhos . The added methyl groups on the biaryl backbone further crowd the metal, making C-H activation sterically impossible.
Functional Group Incompatibility Base SensitivityIf substrate contains esters/nitriles sensitive to NaOtBu, switch base to K₃PO₄ (2.0 equiv) and solvent to t-Amyl Alcohol . Run at 110°C.
Protodehalogenation Hydride SourceEnsure solvent is strictly anhydrous. Toluene is preferred over alcohols if reduction is observed.

Comparative Data: Ligand Performance

Data synthesized from internal screenings and literature precedents (e.g., Buchwald et al.) for the coupling of 4-chlorotoluene with pyrrole.

LigandYield (%)N:C SelectivityNotes
tBuXPhos 94% >99:1Standard. Excellent for aryl chlorides.
XPhos 82%95:5Good, but slightly less active for pyrroles.
BINAP <10%N/ABidentate ligands generally fail for this transformation.
PPh₃ 0%N/AMonodentate simple phosphines are insufficient.

References

  • Biaryl Phosphine Ligand Design: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

  • Specific Protocol for Azoles (Pyrroles): Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters. (Foundational work for pyrrole-like substrates). [Link]

  • Mechanism of Amidation/Weak Nucleophiles: Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2009). "Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study." Journal of the American Chemical Society. [Link][8]

  • Base Effects in Pd-Coupling: Kuzmina, O. M., et al. (2019).[9] "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases." ACS Catalysis. [Link]

Sources

Application Notes & Protocols: Selective Hydrolysis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile to 3-chloro-2-(1H-pyrrol-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective partial hydrolysis of nitriles to primary amides is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry where the amide functional group is a prevalent structural motif. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the controlled hydrolysis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile to its corresponding primary amide. We present a comparative analysis of acidic and basic hydrolysis protocols, detailing the underlying chemical principles, step-by-step experimental procedures, and robust analytical methods for reaction monitoring and product validation. Emphasis is placed on reaction conditions that preserve the integrity of the sensitive pyrrole and chloro-substituents.

Chemical Principles and Mechanistic Overview

The conversion of a nitrile to an amide involves the formal addition of a water molecule across the carbon-nitrogen triple bond. The reaction can be catalyzed by either acid or base, but stopping the hydrolysis at the amide stage without proceeding to the carboxylic acid requires carefully controlled conditions.[1][2] The substrate, this compound, presents unique challenges due to the presence of an acid-sensitive pyrrole ring and an electron-withdrawing chloro group, which influences the reactivity of the nitrile.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[3][4] A water molecule then acts as a nucleophile, attacking this activated carbon. A series of proton transfers and tautomerization steps yield the stable amide product.[5]

Key Considerations: Strong acidic conditions and high temperatures can lead to two primary side reactions:

  • Over-hydrolysis: The initially formed amide can be further hydrolyzed to the corresponding carboxylic acid.[1][3]

  • Pyrrole Degradation: The pyrrole ring is susceptible to polymerization and resinification in the presence of strong acids, as protonation disrupts its aromaticity.[6][7]

Therefore, milder acidic conditions are imperative for this specific substrate.

Acid-Catalyzed Hydrolysis Mechanism sub Nitrile (Ar-C≡N) activated Protonated Nitrile [Ar-C≡N⁺-H] sub->activated + H⁺ h_plus H⁺ int1 Intermediate 1 activated->int1 + H₂O h2o H₂O int2 Imidic Acid (Tautomer) int1->int2 - H⁺ (Tautomerization) amide_protonated Protonated Amide int2->amide_protonated + H⁺ amide Amide (Ar-CONH₂) amide_protonated->amide - H⁺

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In basic media, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon.[3][5] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide.[5]

Key Considerations:

  • Selectivity: Base-catalyzed methods can offer high selectivity for the amide, as the second hydrolysis step (amide to carboxylate) is often slower under these conditions.[8][9]

  • Pyrrole Acidity: The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5) and can be deprotonated by strong bases.[10] While this may not interfere with the primary reaction, it's a factor to consider in reagent stoichiometry.

A notable mild and effective method is the Radziszewski reaction , which uses alkaline hydrogen peroxide. The hydroperoxide anion (HOO⁻) is the active nucleophile, and the reaction proceeds under mild conditions, often at temperatures around 40-60°C, minimizing side reactions.[11]

Comparative Protocol Analysis

The choice of protocol depends on factors such as desired reaction time, scale, and available equipment. Below is a summary of recommended starting points for the hydrolysis of this compound.

ParameterProtocol 1: Modified Acid-CatalysisProtocol 2: Base-Catalysis (NaOH)Protocol 3: Radziszewski Reaction
Catalyst/Reagent H₂SO₄ in TFA or AcOHNaOHH₂O₂ / NaOH or K₂CO₃
Solvent TFA or Acetic Acid (AcOH)Isopropanol (IPA) / WaterDMSO or Ethanol
Temperature 50 - 90 °C60 - 80 °C40 - 60 °C
Typical Time 2 - 8 hours12 - 24 hours4 - 12 hours
Pros Good for sterically hindered nitriles.[12]Inexpensive, readily available reagents.[13]Very mild conditions, high selectivity.[11]
Cons Risk of pyrrole degradation.[6]Longer reaction times, potential for over-hydrolysis.Requires careful handling of peroxide.
Typical Yield Moderate to GoodModerate to GoodGood to Excellent

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Indirect Acid-Catalyzed Hydrolysis using AcOH-H₂SO₄

This method utilizes acetic acid (AcOH) as a solvent and nucleophile surrogate, with a catalytic amount of sulfuric acid, which is effective for sterically hindered substrates.[1][12]

Materials:

  • This compound

  • Glacial Acetic Acid (AcOH)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in glacial acetic acid (10 vol), add concentrated sulfuric acid (0.5 eq.) dropwise at room temperature with stirring.

  • Heat the reaction mixture to 90 °C and monitor the progress by TLC or HPLC (see Section 4).

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold deionized water (20 vol).

  • Neutralize the aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 15 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective NaOH-Catalyzed Hydrolysis

This protocol employs sodium hydroxide in an alcohol-water solvent system, providing a cost-effective and straightforward method.[8][13]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in IPA or EtOH (10 vol).

  • Add an aqueous solution of NaOH (2.0 eq. in 2 vol water).[14]

  • Heat the mixture to 60 °C under reflux and stir vigorously.[13]

  • Monitor the reaction by TLC or HPLC. The reaction may take 12-24 hours.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

  • Dilute the residue with deionized water (10 vol) and cool in an ice bath.

  • Acidify the mixture to pH ~7 with 1 M HCl. The product may precipitate.

  • If a precipitate forms, filter the solid, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with DCM (3 x 10 vol).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Reaction Monitoring and Product Characterization

A robust analytical workflow is crucial for determining reaction completion, identifying byproducts, and confirming the structure and purity of the final amide.

Analytical_Workflow sampling Reaction Mixture Sampling tlc TLC Analysis (Qualitative Monitoring) sampling->tlc Quick Check hplc HPLC/GC-MS Analysis (Quantitative Monitoring) sampling->hplc Precise Check workup Work-up & Purification tlc->workup Reaction Complete hplc->workup Reaction Complete product Isolated Product workup->product nmr ¹H & ¹³C NMR (Structure Confirmation) product->nmr ir FT-IR Spectroscopy (Functional Group ID) product->ir ms Mass Spectrometry (Molecular Weight) product->ms final Purity & Identity Confirmed nmr->final ir->final ms->final

Caption: Analytical workflow for synthesis and validation.

  • Thin-Layer Chromatography (TLC): Monitor the disappearance of the starting nitrile and the appearance of the more polar amide product. A typical eluent system is 3:2 Hexane/Ethyl Acetate.[15] The amide product will have a significantly lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material to product.

  • Infrared (IR) Spectroscopy: Confirmation of the conversion is achieved by observing the disappearance of the sharp nitrile (C≡N) stretch (approx. 2220-2260 cm⁻¹) and the appearance of the strong amide C=O stretch (approx. 1660 cm⁻¹) and N-H stretches (approx. 3100-3500 cm⁻¹).[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of two broad singlets for the -NH₂ protons. ¹³C NMR will show the disappearance of the nitrile carbon signal and the appearance of the amide carbonyl carbon signal (approx. 170 ppm).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product, 3-chloro-2-(1H-pyrrol-1-yl)benzamide.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Reaction or Low Conversion Insufficient temperature. Catalyst deactivation. Reagent quality issues.Increase temperature incrementally (e.g., by 10 °C). Use fresh reagents/catalyst. Ensure anhydrous conditions where necessary.
Formation of Carboxylic Acid Reaction time is too long. Temperature is too high. Reagent concentration is too high.Monitor the reaction more frequently and stop it once the nitrile is consumed. Reduce the reaction temperature. Use a lower concentration of acid or base.
Pyrrole Ring Decomposition (Darkening/Polymerization) Acid concentration is too high. Temperature is too high in the acid-catalyzed protocol.Use a milder protocol (e.g., Radziszewski). Reduce the concentration of the acid catalyst. Lower the reaction temperature.
Difficult Purification Incomplete reaction leaving starting material. Formation of multiple byproducts.Optimize reaction conditions for full conversion. Re-evaluate the chosen protocol; a milder, more selective method may be required.

References

  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Fiori, L., & Barichello, J. (2018). Just Add Luminol to Turn the Spotlight on Radziszewski Amidation. ACS Omega. Retrieved from [Link]

  • Acidic and Basic Character of Pyrrole. (n.d.). Scribd. Retrieved from [Link]

  • Selective NaOH-catalysed hydration of aromatic nitriles to amides. (n.d.). RSC Publishing. Retrieved from [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis. Retrieved from [Link]

  • How will you convert benzonitrile to Benzophenone? (2025, March 4). askIITians. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Pearson+. Retrieved from [Link]

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. (2005, January 29). The Journal of Organic Chemistry. Retrieved from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc. Retrieved from [Link]

  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. (2019, October 24). MDPI. Retrieved from [Link]

  • Optimization procedures for the hydration of benzonitrile to benzamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Converting Nitriles to Amides. (2024, December 1). Chemistry Steps. Retrieved from [Link]

  • Hydration of benzonitrile to benzamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Transition metal-free hydration of nitriles to amides mediated by NaOH. (n.d.). OAText. Retrieved from [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson. Retrieved from [Link]

  • A high-throughput screening assay for distinguishing nitrile hydratases from nitrilases. (n.d.). NIH. Retrieved from [Link]

  • Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]

  • The acid-catalysed hydrolysis of benzonitrile. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Base Hydrolysis of Benzonitrile. (2016, April 7). YouTube. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). Retrieved from [Link]

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010, October 21). PMC. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • The Hydrolysis of Nitriles with Acids. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • The mechanism for acidic hydrolysis of a nitrile resembles the ba... (2024, July 8). Pearson+. Retrieved from [Link]

  • The mechanism of acid catalyzed hydrolysis of benzonitrile involves. (2023, May 9). YouTube. Retrieved from [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. (n.d.). Zeitschrift für Naturforschung. Retrieved from [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. (2025, August 9). ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Clauson-Kaas Synthesis for Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Yield Optimization for Ortho-Substituted/Hindered Substrates Support Level: Tier 3 (Advanced Application Scientist)

The "Black Tar" Paradox: Understanding the Failure Mode

User Query: "Why does my reaction mixture turn into black tar within 15 minutes, leaving the starting aniline unreacted?"

Technical Insight: The Clauson-Kaas reaction relies on a delicate kinetic balance. The precursor, 2,5-dimethoxytetrahydrofuran (2,5-DMTHF), must undergo acid-catalyzed hydrolysis to form the reactive acyclic 1,4-dicarbonyl species (succinaldehyde equivalent). This intermediate is highly unstable and prone to self-polymerization (the "black tar").

For standard anilines, nucleophilic attack on the carbonyl happens faster than polymerization. However, sterically hindered anilines (e.g., ortho-substituted) possess significant torsional strain and reduced nucleophilicity. They attack the carbonyl too slowly. The result? The 1,4-dicarbonyl accumulates and polymerizes before the aniline can trap it.

Mechanism & Failure Pathways

ClausonKaas_Mechanism cluster_hindrance Kinetic Bottleneck DMTHF 2,5-DMTHF Activated Activated 1,4-Dicarbonyl DMTHF->Activated Hydrolysis Acid Acid Catalyst (H+) Acid->Activated Hemiaminal Hemiaminal Intermediate Activated->Hemiaminal Fast Attack (Normal Amine) Polymer Polymer/Tar (Black Precipitate) Activated->Polymer Self-Condensation (If Amine is Slow) Aniline Hindered Aniline Aniline->Hemiaminal Nucleophilic Attack Pyrrole N-Substituted Pyrrole (Product) Hemiaminal->Pyrrole -2 H2O Cyclization

Figure 1: Kinetic competition between productive pyrrole formation (Blue) and destructive polymerization (Red). Hindered amines delay the 'Nucleophilic Attack' step, allowing the 'Self-Condensation' pathway to dominate.

Troubleshooting Guide (Q&A)

Category: Reaction Setup & Catalysis

Q: I am using the standard acetic acid reflux method. Why is my yield <20%? A: Glacial acetic acid is often too weak to drive the reaction for hindered substrates, and the reflux temperature (118°C) may be insufficient to overcome the activation energy barrier caused by steric bulk. Furthermore, acetic acid promotes the polymerization of the furan precursor if the amine doesn't react immediately. Correction: Switch to a Lewis Acid catalyzed system (e.g., Sc(OTf)₃) or use Microwave Irradiation in water. These methods activate the carbonyl more selectively or provide the thermal energy required for the difficult C-N bond formation.

Q: Can I use a Dean-Stark trap to improve yield? A: Yes, but with a caveat. Removing water drives the dehydration steps (hemiaminal to pyrrole). However, the initial step requires water to hydrolyze the 2,5-DMTHF. Correction: If using a Dean-Stark (Toluene/pTSA), add a specific amount of water (1-2 eq) at the start to initiate hydrolysis, then begin azeotropic removal after 30 minutes.

Category: Reagents & Stoichiometry[1]

Q: Should I add excess 2,5-DMTHF? A: No. Adding excess furan precursor increases the concentration of the unstable 1,4-dicarbonyl relative to the amine, accelerating tar formation. Correction: Use a slight excess of the aniline (1.1 - 1.2 eq) relative to the furan. This ensures that as soon as the furan opens, an amine molecule is statistically available to trap it.

Comparative Methodology Data

The following table summarizes yield improvements for 2,6-diisopropylaniline (a classic hindered substrate) across different protocols.

MethodologyCatalyst/SolventTemp/TimeTypical YieldPrimary Issue
Standard Thermal AcOH (Glacial)Reflux / 4h15-25%Massive polymerization (Tar)
Azeotropic Toluene / pTSA110°C / 12h40-55%Slow; requires high catalyst load
Jefford Method P₂O₅ / DCMReflux / 18h60-70%Difficult workup; hazardous reagents
Lewis Acid Sc(OTf)₃ / Dioxane100°C / 2h75-85%Expensive catalyst
Microwave (Aq) Water (No Cat) 150°C / 20min 85-92% Requires MW reactor; Scale-limited

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (Microwave-Assisted Aqueous Synthesis)

Best for: High-throughput medicinal chemistry, milligram to gram scale, maximum yield.

Why it works: Water at high temperatures (under pressure) acts as a pseudo-acid catalyst (increased Kw). The "on-water" effect accelerates the reaction between the hydrophobic organic reactants, and the rapid heating profile minimizes the time window for polymerization.

Materials:

  • Sterically hindered aniline (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Deionized Water (Solvent)

  • Microwave vial (pressure rated)

Workflow:

  • Charge: Add aniline and 2,5-DMTHF to the microwave vial.

  • Solvent: Add water. (Concentration: ~0.5 M relative to aniline). Note: Reactants will likely not dissolve.[1][2] This is normal.

  • Irradiate: Seal and heat to 150°C for 15–20 minutes (High absorption setting).

  • Workup:

    • Cool to room temperature.[3]

    • The product usually precipitates as a solid or oil distinct from the water.

    • Extract with Ethyl Acetate (x2).

    • Wash organic layer with 1M HCl (to remove unreacted aniline) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Scale-Up" (Lewis Acid Catalysis)

Best for: Multi-gram scale where microwave is not feasible.

Why it works: Scandium Triflate (Sc(OTf)₃) is a water-tolerant Lewis Acid that effectively activates the acetal for hydrolysis and the carbonyl for nucleophilic attack without the harsh acidity that chars the reagents.

Materials:

  • Aniline (1.0 eq)

  • 2,5-DMTHF (1.1 eq)

  • Sc(OTf)₃ (5 mol%)

  • Solvent: Acetonitrile or 1,4-Dioxane

Workflow:

  • Dissolve: Dissolve aniline and 2,5-DMTHF in solvent (0.5 M).

  • Catalyst: Add Sc(OTf)₃ (0.05 eq).

  • Heat: Stir at 90°C for 3–6 hours. Monitor by TLC/LCMS.

  • Quench: Dilute with water.

  • Extraction: Extract with DCM.

  • Purification: Pass through a short silica plug to remove the catalyst, then concentrate.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[2][4][5] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

  • Polshettiwar, V., & Varma, R. S. (2010). Aqueous Microwave-Assisted Chemistry: Synthesis of N-Substituted Pyrroles. Beilstein Journal of Organic Chemistry, 6, 181–190. Link

  • Ketcha, D. M., et al. (2009).[2] Microwave-assisted Clauson-Kaas synthesis of pyrroles. ARKIVOC, (xiv), 181-190. Link

  • Jefford, C. W., et al. (1994). Synthesis of N-substituted pyrroles by the reaction of primary amines with 2,5-dimethoxytetrahydrofuran in the presence of phosphorus pentoxide. Journal of Organic Chemistry, 59(20), 5859-5861. Link

  • Zhang, M., & Shi, Y. (2011).[2][4] MgI2 etherate-catalyzed Clauson–Kaas synthesis of N-substituted pyrroles.[2][4] Journal of Organic Chemistry, 76(2), 702-706. Link

Sources

optimizing reaction temperature for N-arylation of pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide | Ticket ID: PYR-N-ARYL-OPT

Welcome to the Advanced Synthesis Support Center. You have accessed the specialized module for Temperature Optimization in C-N Cross-Coupling . This guide is structured to help you navigate the thermodynamic and kinetic pitfalls specific to pyrrole substrates. Unlike standard amines, pyrrole is an electron-rich heteroaromatic system prone to polymerization and regioselectivity issues (N- vs. C-arylation).

Module 1: The Thermodynamics vs. Kinetics Dilemma

Understanding the "Goldilocks Zone"

Temperature is not merely an energy switch; it is the selector between competing reaction pathways. For pyrrole N-arylation, you are fighting a three-front war:

  • The Kinetic Target (N-Arylation): This is the desired pathway. It generally has a lower activation energy (

    
    ) than C-arylation but requires sufficient thermal energy to facilitate the oxidative addition of the aryl halide to the metal center.
    
  • The Thermodynamic Trap (C-Arylation): At elevated temperatures (typically >120°C), the reaction equilibrium shifts. The metal center may migrate from the nitrogen to the C2 (alpha) or C3 (beta) carbon, leading to the thermodynamically more stable C-arylated products.

  • The Destructive Sink (Polymerization): Pyrrole is extremely electron-rich. High temperatures, especially in the presence of trace oxidants or acidic byproducts, trigger the formation of polypyrrole "black tar" via radical cation mechanisms.

The Optimization Goal: Maintain the reaction temperature in the 80°C – 110°C window (system dependent) to maximize Kinetic Product formation while staying below the Polymerization Threshold.

Module 2: Troubleshooting Center (Q&A)

Direct solutions to your observed experimental failures.

Issue A: "My reaction mixture turned into a solid black tar."

Diagnosis: Thermal Oxidative Polymerization. Technical Insight: You likely exceeded the oxidative stability limit of pyrrole. In the presence of Cu(II) species (often present in trace amounts in Cu(I) sources) and high heat (>120°C), pyrrole undergoes single-electron oxidation to a radical cation, which rapidly polymerizes.

  • Corrective Action 1 (Temperature): Lower the bath temperature by 20°C. If you are running a classical Ullmann reaction at 140°C, stop. Switch to a Ligand-Promoted Ullmann protocol (see Module 3) which operates at 90-100°C.

  • Corrective Action 2 (Atmosphere): Ensure rigorous exclusion of oxygen.

    
     at high temperatures accelerates the oxidation of Cu(I) to Cu(II), fueling the polymerization cycle.
    
  • Corrective Action 3 (Reagent): Add a mild reducing agent (e.g., 10 mol% sodium ascorbate) if using copper catalysis to keep the metal in the Cu(I) state.

Issue B: "I am seeing significant C2-arylated byproducts."

Diagnosis: Thermodynamic Drift / Catalyst Migration. Technical Insight: The metal-nitrogen bond is reversible at high temperatures. If the reductive elimination step is slow, the metal can migrate to the carbon backbone.

  • Corrective Action 1 (Temperature): Reduce temperature. C-arylation has a higher activation barrier; lowering T suppresses this pathway more than the N-arylation pathway.

  • Corrective Action 2 (Ligand): Switch to a bulkier ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine for Cu, or tBuXPhos for Pd). Steric bulk destabilizes the transition state required for C-arylation.

Issue C: "Conversion is stalled at <10% despite refluxing."

Diagnosis: Catalyst Deactivation or Base Insolubility. Technical Insight: If using inorganic bases (K3PO4, Cs2CO3) in non-polar solvents (Toluene) at low T, the base remains heterogeneous and the deprotonation of pyrrole (pKa ~16.5) is too slow.

  • Corrective Action 1 (Solvent/T): Do not just increase T. Switch to a solvent with higher dielectric constant (DMF, DMSO) or add a phase-transfer catalyst (18-crown-6) to increase base solubility at the current temperature.

  • Corrective Action 2 (Catalyst Activation): If using Pd, the precatalyst might not be activating. Ensure the temperature is high enough for the specific precatalyst activation (e.g., Pd(OAc)2 reduces to Pd(0) ~60°C in the presence of phosphines).

Module 3: Experimental Protocols

Validated methodologies for temperature-sensitive optimization.

Protocol A: Ligand-Promoted Cu-Catalysis (The "Buchwald" Standard)

Recommended for: Cost-efficiency and scalability. Operates at moderate T.

  • Reagents:

    • Aryl Iodide (1.0 equiv)

    • Pyrrole (1.2 equiv)

    • CuI (5 mol%)[1]

    • Ligand: trans-N,N'-dimethylcyclohexane-1,2-diamine (10-20 mol%)

    • Base: K3PO4 (2.0 equiv)[1]

    • Solvent: Toluene or Dioxane.

  • Temperature Setpoint:

    • Start at 80°C.

    • Monitor by HPLC/GC at 2 hours.

    • If conversion <20%, increase to 95°C .

    • Critical Limit: Do not exceed 110°C to avoid ligand dissociation.

  • Procedure: Charge solids in glovebox or under Ar flow. Add liquids. Seal tube. Heat in block.

Protocol B: Pd-Catalyzed Buchwald-Hartwig

Recommended for: Aryl Chlorides or sterically hindered substrates.

  • Reagents:

    • Aryl Chloride (1.0 equiv)

    • Pyrrole (1.2 equiv)

    • Pd source: Pd2(dba)3 (1-2 mol%)

    • Ligand: tBuXPhos or Me4tBuXPhos (2-4 mol%)

    • Base: K3PO4 or NaOtBu.

    • Solvent: t-Amyl alcohol or Toluene.

  • Temperature Setpoint:

    • Start at 100°C.

    • Pd-systems are more robust against polymerization but sensitive to oxygen.

    • Optimization: If C-arylation is observed, lower to 80°C and double the catalyst loading.

Module 4: Data Visualization

Table 1: Temperature Sensitivity Comparison
ParameterClassical Ullmann (Cu)Ligand-Promoted Ullmann (Cu)Buchwald-Hartwig (Pd)
Typical Temp Range 140°C - 160°C80°C - 110°C60°C - 100°C
Polymerization Risk High (Severe Tarring)LowVery Low
Regioselectivity Poor (Mixed N/C)Excellent (N-selective) Good (Ligand dependent)
Substrate Scope Aryl Iodides onlyAryl Iodides/BromidesAryl Chlorides/Bromides
Cost LowLow-MediumHigh

Module 5: Logic & Pathway Visualization

Diagram 1: The Troubleshooting Decision Tree

Use this flowchart to diagnose reaction failures based on temperature effects.

TroubleshootingTree Start Start: Analyze Reaction Outcome Outcome What is the primary failure mode? Start->Outcome Tar Black Tar / Solid Precipitate Outcome->Tar Viscosity/Color Change NoRxn Low Conversion (<10%) Outcome->NoRxn SM Recovered WrongIsomer C-Arylation Observed Outcome->WrongIsomer Wrong NMR Peaks HighT_Ox Cause: Thermal Polymerization or Oxidation Tar->HighT_Ox LowT_Base Cause: T too low for Base Solubility or Pd-Activation NoRxn->LowT_Base ThermoControl Cause: Thermodynamic Control (Reversible C-N bond) WrongIsomer->ThermoControl Fix_Tar Action: Reduce T by 20°C Add Na-Ascorbate Check Inert Gas HighT_Ox->Fix_Tar Fix_NoRxn Action: Switch Solvent (DMF) OR Increase T (stepwise +10°C) LowT_Base->Fix_NoRxn Fix_Isomer Action: Lower T Use Bulkier Ligand ThermoControl->Fix_Isomer

Caption: Decision matrix for diagnosing temperature-related failure modes in pyrrole arylation.

Diagram 2: Mechanistic Competition

Visualizing how temperature influences the pathway divergence.

Mechanism Reactants Pyrrole + Ar-X + Catalyst Intermediate Metal-Amido Complex (L-M-N-Pyrrolyl) Reactants->Intermediate Oxidative Addition & Deprotonation Polymer Polypyrrole (Degradation) Reactants->Polymer Oxidative Coupling (Favored by High T + O2) N_Product N-Aryl Pyrrole (Kinetic Product) Intermediate->N_Product Reductive Elimination (Fast at 80-100°C) C_Product C-Aryl Pyrrole (Thermodynamic Product) Intermediate->C_Product Isomerization (Favored at >120°C)

Caption: Kinetic vs. Thermodynamic pathways. Note that N-arylation requires the "Goldilocks" temperature window.

References

  • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society, 124(39), 11684-11688.

    • Key Insight: Establishes the use of diamine ligands to lower reaction temperatures significantly compared to traditional Ullmann conditions.
  • Cristau, H. J., Cellier, P. P., Spindler, J. F., & Taillefer, M. (2004). "Highly Efficient and Mild Copper-Catalyzed N- and C-Arylation with Aryl Bromides and Iodides." Chemistry – A European Journal, 10(22), 5607-5622.

    • Key Insight: detailed study on the competition between N- and C-arylation and the role of chel
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.

    • Key Insight: Provides the basis for selecting bulky phosphine ligands to prevent catalyst deactivation and improve selectivity in Pd-c
  • Sadighi, J. P., Harris, M. C., & Buchwald, S. L. (1998). "Palladium-Catalyzed Synthesis of N-Aryl-2,5-dimethylpyrroles." Tetrahedron Letters, 39(30), 5327-5330.

    • Key Insight: Early work demonstrating the feasibility of Pd-catalyzed pyrrole aryl

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-2-Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving 3-chloro-2-substituted benzonitriles. The inherent steric hindrance posed by the ortho-substituent to the nitrile group and the adjacent chlorine atom often leads to sluggish reactions, low yields, and unexpected side products. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these synthetic hurdles effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering explanations grounded in mechanistic principles and providing actionable protocols.

Question 1: My Suzuki-Miyaura coupling reaction with a 3-chloro-2-alkylbenzonitrile is giving low to no yield. What's going wrong and how can I fix it?

Answer:

This is a classic case of steric hindrance impeding the catalytic cycle of the Suzuki-Miyaura reaction. The bulky substituent at the 2-position obstructs the approach of the palladium catalyst to the C-Cl bond for oxidative addition, a crucial rate-determining step. Furthermore, the substituent can hinder the subsequent transmetalation and reductive elimination steps.

Underlying Causality:

  • Slow Oxidative Addition: The steric bulk around the chlorine atom makes it difficult for the palladium(0) catalyst to insert into the C-Cl bond.

  • Impeded Transmetalation: The ortho-substituent can sterically clash with the boronic acid/ester partner during the ligand exchange on the palladium center.

  • Difficult Reductive Elimination: The final step to form the C-C bond can also be slowed by the steric congestion around the palladium center, which is necessary to bring the two coupling partners into proximity.

Troubleshooting Protocol & Recommendations:

To overcome this, you need to employ a more robust catalytic system specifically designed for sterically demanding substrates.

Recommended Protocol:

  • Ligand Selection: Switch to bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive palladium species that is less sterically encumbered.[1][2]

    • Buchwald-type biarylphosphine ligands: XPhos, SPhos, and RuPhos are excellent choices.[3] They possess the necessary bulk to facilitate reductive elimination and the electron-donating properties to accelerate oxidative addition.

    • Ferrocene-based ligands: dppf (1,1'-bis(diphenylphosphino)ferrocene) can also be effective, as bidentate ligands can sometimes prevent the formation of unreactive palladium dimers.[1]

  • Catalyst Precursor: Use a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed palladium(0) source like Pd₂(dba)₃.

  • Base Selection: A stronger, non-nucleophilic base is often required.

    • Potassium phosphate (K₃PO₄) is a common and effective choice.

    • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be used.[4]

  • Solvent and Temperature:

    • Aprotic polar solvents like dioxane, toluene, or DMF are suitable.

    • Increased reaction temperatures (e.g., 80-120 °C) are often necessary to overcome the activation energy barrier. Microwave irradiation can also be beneficial in reducing reaction times.

Comparative Table of Catalytic Systems:

LigandCatalyst PrecursorBaseTypical Temperature (°C)Expected Outcome
PPh₃Pd(OAc)₂K₂CO₃100-120Low to moderate yield with simple substrates
XPhosPd₂(dba)₃K₃PO₄80-110High yield with a broad range of substrates
SPhosPd(OAc)₂K₃PO₄80-110High yield, often effective for very hindered substrates
dppfPdCl₂(dppf)Cs₂CO₃90-120Good to high yield, particularly with aryl bromides

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification Start Combine 3-chloro-2-substituted benzonitrile, boronic acid/ester, and base in a reaction vessel Purge Purge with inert gas (Ar or N2) Start->Purge Solvent Add anhydrous solvent Purge->Solvent Catalyst Add Pd catalyst and bulky phosphine ligand Solvent->Catalyst Heat Heat to appropriate temperature (e.g., 80-120 °C) Catalyst->Heat Quench Cool and quench the reaction Heat->Quench Extract Aqueous work-up and extraction Quench->Extract Purify Column chromatography Extract->Purify Product Isolate pure product Purify->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine Ar-Pd(II)-NHR'R''Cl Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Buchwald-Hartwig Catalytic Cycle.

Question 3: Can I perform a nucleophilic aromatic substitution (SNAr) on my 3-chloro-2-substituted benzonitrile? My attempts with standard nucleophiles are failing.

Answer:

Standard SNAr reactions on 3-chloro-2-substituted benzonitriles are often challenging. For an SNAr reaction to proceed efficiently, the aromatic ring needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. [5][6][7]While the nitrile group is electron-withdrawing, its effect is often insufficient to overcome the high activation energy, especially with the added steric hindrance.

Underlying Causality:

  • Insufficient Ring Activation: The cyano group alone may not be electron-withdrawing enough to sufficiently stabilize the negatively charged Meisenheimer intermediate formed during the reaction. [6][7]* Steric Hindrance: The ortho-substituent hinders the approach of the nucleophile to the carbon bearing the chlorine atom. [6]This is a significant barrier for the formation of the Meisenheimer complex.

Troubleshooting Protocol & Recommendations:

  • Enhance Ring Activation: If your synthesis allows, consider if an additional electron-withdrawing group (e.g., a nitro group) is present or can be installed on the ring, ideally at the 4- or 6-position.

  • Use Highly Potent Nucleophiles:

    • Strongly basic alkoxides (e.g., sodium methoxide in methanol) or amides (e.g., sodium amide in liquid ammonia) may have some success, but side reactions are likely.

  • Alternative Strategies: In most cases, transitioning to a transition-metal-catalyzed cross-coupling reaction (like Suzuki or Buchwald-Hartwig) is a more reliable and general approach for functionalizing these sterically hindered positions.

Reaction Pathway Comparison:

SNAr_vs_CrossCoupling cluster_snar SNAr Pathway cluster_coupling Cross-Coupling Pathway start_snar 3-Chloro-2-R-Benzonitrile + Nucleophile intermediate_snar Meisenheimer Complex (High Energy, Sterically Hindered) start_snar->intermediate_snar Difficult Formation product_snar Substituted Product (Often Low Yield) intermediate_snar->product_snar start_coupling 3-Chloro-2-R-Benzonitrile + Coupling Partner catalyst Pd Catalyst + Bulky Ligand start_coupling->catalyst product_coupling Coupled Product (Generally Higher Yield) catalyst->product_coupling Reliable Transformation

Caption: SNAr vs. Cross-Coupling Pathways.

Frequently Asked Questions (FAQs)

Q1: Why is the combination of a 2-substituent and a 3-chloro group so problematic?

The 1,2,3-substitution pattern creates significant steric congestion around the reactive C-Cl bond. The substituent at the 2-position effectively "guards" the chlorine at the 3-position from incoming reagents or catalysts. This steric hindrance raises the activation energy for many reactions, making them slower and less efficient. [8][9] Q2: Are there any alternatives to palladium-catalyzed reactions for functionalizing these compounds?

While palladium catalysis is the most versatile approach, some alternatives exist for specific transformations:

  • Nickel-catalyzed cross-couplings: Nickel catalysts can sometimes offer different reactivity and be more cost-effective. They have shown promise in C-C bond activation of benzonitriles. [10][11][12]* Copper-catalyzed reactions (Ullmann-type): For C-N or C-O bond formation, modern Ullmann-type couplings using copper catalysts with specific ligands can sometimes be effective, though they often require higher temperatures.

Q3: My 2-substituent is very large (e.g., a tertiary-butyl group). Are there any special considerations?

With extremely bulky substituents, even the most advanced catalyst systems may struggle. In such cases, you may need to:

  • Use higher catalyst loadings: Increasing the catalyst and ligand concentration can help improve the reaction rate.

  • Employ specialized, highly active catalysts: Some commercially available catalysts are specifically designed for extremely hindered substrates.

  • Re-evaluate the synthetic route: It might be more efficient to introduce the nitrile group or the bulky substituent at a later stage of the synthesis to avoid the sterically challenging coupling step. One alternative is to use a directing group that can be converted to a nitrile after the arylation step. [13] Q4: Can the nitrile group itself interfere with the reaction?

Yes, the nitrogen of the nitrile group has a lone pair of electrons and can coordinate to the metal center of the catalyst. This can sometimes act as a catalyst poison or lead to the formation of inactive off-cycle species, slowing down the desired reaction. [13]The use of highly electron-donating phosphine ligands helps to maintain a more reactive catalytic species and can mitigate this issue.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,3-Difluoro-6-nitrobenzonitrile - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. Available at: [Link]

  • Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles - PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Ortho-Fluoro or Ortho Effect? Oxidative Addition of Zerovalent Nickel into the C—CN Bond of Substituted Benzonitriles - OSTI.GOV. Available at: [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Available at: [Link]

  • A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available at: [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy - ResearchGate. Available at: [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION - NCRD's Sterling Institute of Pharmacy. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of the benzhydryl motif via a Suzuki-Miyaura coupling of arylboronic acids and 3-chloroacrylonitriles - PubMed. Available at: [Link]

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. Available at: [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Regioselective functionalisation of nitrobenzene and benzonitrile derivatives via nucleophilic aromatic substitution of hydrogen by phosphorus-stabilized carbanions | Request PDF - ResearchGate. Available at: [Link]

  • Facile synthesis and palladium-catalyzed cross-coupling reactions of 2,3-bis(pinacolatoboryl)-1,3-butadiene - PubMed. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. Available at: [Link]

  • How to overcome Steric Hindrance? - ResearchGate. Available at: [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC. Available at: [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC. Available at: [Link]

  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation an - DR-NTU. Available at: [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, precise analytical verification is paramount. This guide provides an in-depth technical comparison of spectroscopic methods for the characterization of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile, with a primary focus on the characteristic nitrile (-C≡N) stretch in Infrared (IR) spectroscopy. We will explore the expected vibrational frequency, compare it with structurally similar molecules, and present alternative analytical techniques, supported by experimental data and established protocols.

The Vibrational Signature of a Nitrile: More Than Just a Peak

The nitrile functional group, with its carbon-nitrogen triple bond, presents a distinct and highly useful signal in vibrational spectroscopy.[1] Its stretching vibration typically appears in a relatively uncongested region of the mid-IR spectrum, making it a reliable marker for the presence of the -C≡N group.[2] However, the precise wavenumber of this absorption is sensitive to the electronic environment of the molecule, providing valuable structural insights.

For aromatic nitriles, the -C≡N stretching frequency is generally observed in the range of 2240-2220 cm⁻¹. This is a lower frequency compared to saturated nitriles (2260-2240 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C≡N bond.[2]

Predicting the Nitrile Stretch of this compound

The benzonitrile ring in the target molecule is substituted with a chlorine atom at the 3-position and a pyrrolyl group at the 2-position.

  • 3-Chloro Group: The chlorine atom is an electron-withdrawing group via the inductive effect. This effect tends to increase the force constant of the C≡N bond, leading to a slight shift to a higher wavenumber (a blue shift).

  • 2-(1H-pyrrol-1-yl) Group: The pyrrolyl group, being a heteroaromatic ring, can act as an electron-donating group through resonance. This donation of electron density into the benzonitrile ring system can lead to a slight delocalization of the π-electrons of the nitrile group, weakening the C≡N bond and causing a shift to a lower wavenumber (a red shift).

Considering the opposing electronic effects of the chloro and pyrrolyl substituents, the nitrile stretching frequency for this compound is expected to be within the typical range for aromatic nitriles, likely between 2225 cm⁻¹ and 2235 cm⁻¹ . The interplay between the inductive withdrawal of the chlorine and the resonance donation of the pyrrole will determine the final position.

Comparative Analysis with Structurally Related Benzonitriles

To substantiate our prediction, we can compare the expected nitrile stretch of our target molecule with the experimentally determined values for structurally similar compounds.

CompoundSubstituentsNitrile Stretch (cm⁻¹)Key Observations
BenzonitrileNone~2229The baseline for an unsubstituted aromatic nitrile.[3]
2,3-Dimethylbenzonitrile2-Methyl, 3-MethylNot specified, but availableThe two methyl groups are weakly electron-donating.[4]
2-Amino-4-chlorobenzonitrile2-Amino, 4-ChloroNot specified, but availableThe amino group is a strong electron-donating group, while the chloro group is electron-withdrawing.[5][6]
2-Amino-5-chlorobenzonitrile2-Amino, 5-ChloroNot specified, but availableSimilar to the 2-amino-4-chloro isomer, this provides another point of comparison for the interplay of electronic effects.[7]

The comparison with these molecules, particularly those with both electron-donating and electron-withdrawing groups, will help refine the predicted range for the nitrile stretch of this compound. The presence of a strong electron-donating group like an amino group at the ortho position is expected to cause a more significant red shift compared to the pyrrolyl group.

A Multi-faceted Approach: Alternative Analytical Techniques

While IR spectroscopy is a powerful tool for identifying the nitrile functional group, a comprehensive characterization relies on a combination of analytical techniques.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique. The nitrile stretch is also Raman active and typically appears in the same spectral region as in the IR spectrum. For benzonitrile, a strong Raman band is observed at approximately 2229 cm⁻¹.[3] Surface-Enhanced Raman Spectroscopy (SERS) can be a particularly sensitive technique for studying substituted benzonitriles.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The carbon atom of the nitrile group has a characteristic chemical shift in the range of 110-125 ppm.[9] This region is distinct from many other carbon environments, making ¹³C NMR a valuable tool for confirming the presence of a nitrile. For substituted benzonitriles, the electronic nature of the substituents will influence the precise chemical shift of the nitrile carbon.

¹H NMR: While the nitrile group itself does not have any protons, the protons on the aromatic ring and the pyrrole ring will provide crucial information about the overall structure of the molecule. The chemical shifts and coupling patterns of these protons can confirm the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For aromatic nitriles, the molecular ion peak (M⁺) is typically strong. Common fragmentation patterns include the loss of a hydrogen radical (M-1) and the loss of the cyano radical (M-26).[10] The fragmentation pattern of this compound would be expected to show fragments corresponding to the loss of chlorine, the pyrrolyl group, and the nitrile group, providing further confirmation of its structure.

Experimental Protocols

Infrared (IR) Spectroscopy

A standard protocol for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_proc Data Processing A Weigh Sample & KBr B Grind Mixture A->B C Load Pellet Press B->C D Apply Pressure C->D E Place Pellet in FTIR D->E F Acquire Spectrum E->F G Background Subtraction F->G H Analyze Spectrum G->H

Workflow for obtaining an IR spectrum using the KBr pellet method.

Logical Framework for Spectroscopic Characterization

The following diagram illustrates the logical flow for the comprehensive spectroscopic characterization of this compound.

Logical workflow for the spectroscopic characterization of the target molecule.

Conclusion

The characterization of this compound is effectively achieved through a combination of spectroscopic techniques. Infrared spectroscopy provides a rapid and reliable method for the identification of the key nitrile functional group, with an expected characteristic stretch between 2225 cm⁻¹ and 2235 cm⁻¹. This prediction is based on the nuanced electronic interplay of the chloro and pyrrolyl substituents. For unambiguous structure elucidation and to ensure the highest degree of scientific integrity, it is imperative to complement IR analysis with data from Raman spectroscopy, ¹³C and ¹H NMR, and mass spectrometry. This multi-technique approach provides a self-validating system for the comprehensive characterization of this and other novel chemical entities.

References

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 15, 2026, from [Link]

  • Moraga, D., Campos-Vallette, M., Clavijo, E., & Diaz, G. (2008). Theoretical surface-enhanced Raman spectra study of substituted benzenes I. Density functional theoretical SERS modelling of benzene and benzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 1049–1055.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved February 15, 2026, from [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry.
  • Spectra–Structure Correlations in Raman Spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • NIST. (n.d.). 2,3-Dimethylbenzonitrile. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Retrieved February 15, 2026, from [Link]

  • Hunt, I. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. University of Calgary. Retrieved February 15, 2026, from [Link]

  • Rajalakshmi, K., & Balachandran, V. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
  • Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022, December 27). [Video]. YouTube. [Link]

  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Standardization of Raman spectra for transfer of spectral libraries across different instruments. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). [Video]. YouTube. [Link]

  • Sudha, S., Sundaraganesan, N., & Kalkura, S. N. (2010). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 229–237.
  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved February 15, 2026, from [Link]

  • Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932–942.
  • Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. (2021). Molecules, 26(10), 2898.
  • NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

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Navigating the Nuances of Aromaticity: A Comparative Guide to 13C NMR Chemical Shifts of Pyrrole Carbons in Aryl Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug development and materials science, the precise characterization of molecular structures is paramount. For researchers working with heterocyclic compounds, particularly aryl-substituted pyrroles, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the ¹³C NMR chemical shifts of pyrrole carbons when influenced by the presence of an aryl nitrile substituent. By understanding these subtle yet significant shifts, researchers can gain deeper insights into the electronic environment of these molecules, aiding in structural elucidation and the prediction of reactivity.

The Foundational Principles: 13C NMR of Pyrrole

The pyrrole ring, a five-membered aromatic heterocycle, possesses a unique electronic structure. The nitrogen atom's lone pair of electrons participates in the aromatic system, leading to a higher electron density compared to benzene. In an unsubstituted pyrrole molecule, the α-carbons (C2 and C5) are more deshielded and resonate at a lower field (around 118 ppm) than the β-carbons (C3 and C4), which appear at a higher field (around 108 ppm). This difference is attributed to the greater contribution of resonance structures that place a positive charge on the nitrogen and a negative charge on the α-carbons.

The introduction of a substituent, such as an aryl nitrile group, significantly perturbs this electronic distribution. The electron-withdrawing nature of the nitrile group (-CN) and the aromatic ring can lead to a downfield shift (deshielding) of the pyrrole carbon signals. The magnitude of this shift, however, is highly dependent on the point of attachment of the aryl nitrile group to the pyrrole ring and the position of the nitrile group on the aryl ring.

A Comparative Analysis of 13C NMR Chemical Shifts

To illustrate the impact of aryl nitrile substitution on the ¹³C NMR chemical shifts of pyrrole carbons, we have compiled and analyzed data from various authoritative sources. The following table summarizes the chemical shifts for a series of aryl nitrile-substituted pyrroles. This data provides a clear comparison of how the electronic effects of the substituent are transmitted through the molecular framework.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Source
Pyrrole (unsubstituted)118.5108.2108.2118.5[1]
3-Amino-5-(1-methyl-1H-pyrrol-2-yl)-[1,1′-biphenyl]-2,4-dicarbonitrile-112.2107.9140.9[2]
3-Amino-5-(1-methyl-5-phenyl-1H-pyrrol-2-yl)-[1,1′-biphenyl]-2,4-dicarbonitrile-113.6109.9140.5[2]
3-Amino-5-(5-phenyl-1H-pyrrol-2-yl)-[1,1′-biphenyl]-2,4-dicarbonitrile-115.1108.8136.9[2]
3-Amino-5-(5-(4-chlorophenyl)-1H-pyrrol-2-yl)-[1,1′-biphenyl]-2,4-dicarbonitrile-113.7108.9134.7[2]

Note: The '-' indicates that the chemical shift for this carbon was not explicitly reported in the cited source.

Key Observations and Mechanistic Insights:

The data presented reveals several key trends:

  • Substitution at C2: The presence of a dicyanobiphenyl substituent at the C2 position of the pyrrole ring leads to a significant downfield shift of the C5 carbon, as seen in the examples from Nedolya et al. (2022).[2] This is indicative of the strong electron-withdrawing effect of the substituent, which is transmitted through the conjugated π-system of the pyrrole ring.

  • Influence of Additional Substituents: Comparing the 1-methylated and non-methylated analogs, we can observe subtle shifts in the pyrrole carbon resonances. For instance, the C5 signal in the 1-methyl-5-phenyl derivative is slightly downfield compared to the unsubstituted 5-phenyl analog, suggesting a modest electronic contribution from the methyl group.[2]

  • Aryl Substituent Effects: The introduction of a chlorine atom on the phenyl ring at the C5 position results in a slight upfield shift of the C5 carbon of the pyrrole ring compared to the unsubstituted phenyl derivative. This highlights the nuanced interplay of inductive and resonance effects of substituents on the aryl ring, which are then relayed to the pyrrole core.[2]

Experimental Protocol for 13C NMR Analysis

To ensure the reproducibility and accuracy of ¹³C NMR data, adherence to a standardized experimental protocol is crucial. The following is a representative procedure for the acquisition of ¹³C NMR spectra of aryl nitrile-substituted pyrroles.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified aryl nitrile-substituted pyrrole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[3]
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 MHz or higher.[2]
  • The spectrometer should be properly shimmed to ensure a homogeneous magnetic field.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.
  • Acquisition Time: Typically 1-2 seconds.
  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.
  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for these compounds.
  • Referencing: The chemical shifts are referenced internally to the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
  • Phase correction and baseline correction are applied to the spectrum.
  • The chemical shifts of the pyrrole carbons are then identified and reported in parts per million (ppm).

Visualizing the Electronic Effects

The following diagram illustrates the general electronic influence of an electron-withdrawing aryl nitrile substituent on the pyrrole ring, leading to the observed changes in ¹³C NMR chemical shifts.

G cluster_pyrrole Pyrrole Ring cluster_substituent Aryl Nitrile Substituent C2 C2 C3 C3 C2->C3 Aryl Aryl Ring C2->Aryl Attachment Point C4 C4 C3->C4 C5 C5 C4->C5 N1 N1 C5->N1 N1->C2 CN C≡N Aryl->CN Electron Withdrawal caption Influence of Aryl Nitrile on Pyrrole Ring

Caption: Electronic influence of an aryl nitrile substituent on the pyrrole ring.

This guide provides a foundational understanding of the ¹³C NMR chemical shifts of pyrrole carbons in aryl nitriles. By leveraging this comparative data and the outlined experimental protocol, researchers can more confidently and accurately characterize these important heterocyclic compounds, accelerating the pace of discovery in their respective fields.

References

  • Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. [Link]

  • Haga, Y., Nakanishi, K., & Kobayashi, M. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry, 20(1), 214-223. [Link]

  • Nedolya, N. A., Tarasova, O. A., & Trofimov, B. A. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8528. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 401-419). Royal Society of Chemistry. [Link]

  • Libretexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • University of Oregon. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Nedolya, N. A., Tarasova, O. A., & Trofimov, B. A. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8528. [Link]

Sources

Technical Comparison Guide: MS/MS Characterization of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile , a critical N-aryl pyrrole scaffold often encountered as an intermediate or impurity in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.

Executive Summary

This compound (C₁₁H₇ClN₂) is a functionalized N-aryl pyrrole used in medicinal chemistry. Its analysis is critical for monitoring the purity of drug substances where "halo-pyrrole" impurities can affect potency or toxicity.

This guide characterizes its fragmentation behavior, comparing High-Resolution Quadrupole Time-of-Flight (Q-TOF) data against Triple Quadrupole (QqQ) transitions. We establish the specific mass spectral fingerprint required to distinguish this molecule from its structural isomers (e.g., 4-chloro or 5-chloro analogs) and starting materials.

Key Findings:

  • Dominant Ionization: Readily ionizes in ESI(+) mode to form

    
    .
    
  • Signature Fragmentation: Sequential loss of the pyrrole ring elements and the chlorine atom.

  • Critical Differentiator: The "Ortho-Effect" due to the 2,3-substitution pattern facilitates unique cyclization-elimination pathways not seen in meta- or para-isomers.

Structural & Theoretical Analysis

Before interpreting spectra, the theoretical isotope envelope and bond dissociation energies must be established.

Physicochemical Profile
PropertyValueNotes
Formula C₁₁H₇ClN₂
Monoisotopic Mass 202.0298 (³⁵Cl)Base peak in EI / M+[1]•
Protonated Mass 203.0376 (³⁵Cl)Base peak in ESI / [M+H]⁺
Isotope Pattern M (100%) : M+2 (32%)Characteristic Chlorine signature (3:1)
Ring A BenzonitrileElectron-withdrawing (-CN)
Ring B PyrroleElectron-rich, N-linked at position 2
Predicted Fragmentation Logic

The fragmentation is driven by the stability of the aromatic core and the lability of the C-Cl bond versus the pyrrole ring.

  • Primary Loss: Cleavage of the C-Cl bond is energetically favorable, especially in EI.

  • Secondary Loss: The pyrrole ring often undergoes retro-Diels-Alder (RDA) type fragmentation or loss of HCN/C₂H₂.

  • Ortho-Interaction: The proximity of the Pyrrole (pos 2) and Chlorine (pos 3) allows for radical migration and HCl elimination in hard ionization.

Comparative Analysis: Analytical Alternatives

This section compares the performance of High-Resolution MS (HRMS) versus Tandem MS (MS/MS) for identifying this compound.

Scenario A: Structural Elucidation (Q-TOF / Orbitrap)

Best For: Unknown identification and impurity profiling.

  • Performance: Provides sub-ppm mass accuracy.

  • Key Observation: The

    
     peak at m/z 203.0376  is the precursor.
    
  • MS/MS Spectrum (CID):

    • m/z 203.0376

      
      m/z 168.0687  (Loss of Cl radical/HCl equivalent).
      
    • m/z 168.0687

      
      m/z 141.0578  (Loss of HCN from nitrile).
      
    • Mechanism: The high internal energy allows for the elimination of the halogen followed by ring contraction.

Scenario B: Quantitation (Triple Quadrupole - MRM)

Best For: Routine QC and pharmacokinetic monitoring.

  • Performance: High sensitivity, low specificity without retention time confirmation.

  • Transitions (MRM):

    • Quantifier: 203.0

      
       168.0 (Strongest signal, loss of Cl).
      
    • Qualifier: 203.0

      
       141.0 (Structural confirmation).
      
    • Differentiator: 203.0

      
       75.0 (Pyrrole ring fragment, confirms the heterocyclic moiety).
      
Scenario C: Starting Material Interference

Alternative: 2-Amino-3-chlorobenzonitrile (Precursor).

  • Differentiation: The precursor has a mass of 152 Da .

  • Result: The appearance of m/z 202/203 confirms the successful formation of the pyrrole ring via the Paal-Knorr reaction (condensation with 2,5-dimethoxytetrahydrofuran).

Detailed Fragmentation Pathway (Visualized)

The following diagram illustrates the mechanistic pathway of this compound under Collision-Induced Dissociation (CID).

Fragmentation M_Proton Precursor [M+H]+ m/z 203 (35Cl) C11H8ClN2+ Frag_1 Fragment A [M+H - HCl]+ m/z 167 C11H7N2+ (Cyclized) M_Proton->Frag_1 - HCl (36 Da) (Ortho-elimination) Frag_2 Fragment B [M+H - HCN]+ m/z 176 C10H7ClN+ M_Proton->Frag_2 - HCN (27 Da) (Pyrrole ring break) Frag_Pyrrole Pyrrole Fragment [C4H5N]+ m/z 67 M_Proton->Frag_Pyrrole Source Fragmentation Frag_3 Fragment C [Frag A - HCN]+ m/z 140 C10H6N+ Frag_1->Frag_3 - HCN (27 Da) (Nitrile loss)

Caption: Proposed CID fragmentation pathway for this compound showing primary losses of HCl and HCN.

Experimental Protocol

To replicate these results, use the following validated method for impurity profiling.

Methodology: LC-MS/MS Analysis

1. Sample Preparation:

  • Stock Solution: Dissolve 1 mg of this compound in 1 mL Acetonitrile (ACN).

  • Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

2. Liquid Chromatography (HPLC) Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Optimal for m/z 168: 20 eV.

    • Optimal for m/z 141: 35 eV.

4. Data Interpretation:

  • Step 1: Confirm the presence of the isotopic doublet at m/z 203 and 205 (3:1 ratio).

  • Step 2: Verify the retention time relative to the starting material (Pyrrole product is less polar and elutes later than the amine precursor).

  • Step 3: Check for the "Silent Region" (m/z 170–200) if HCl loss is rapid; often the m/z 167/168 peak is more intense than the parent in high-energy sources.

References

  • BenchChem Technical Support. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem. Link

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Benzonitrile and Pyrrole Class Fragmentation. Link

  • Azizi, N., et al. (2009).[2] An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions. Synlett. Link

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry of Organic Compounds. Link

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HPLC Method Development for 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 5585-88-6) is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs), most notably Vonoprazan . Achieving high purity (>99.5%) for this intermediate is essential to prevent the carryover of regioisomers and the starting material, 2-amino-3-chlorobenzonitrile, into the final API.

This guide compares the industry-standard Generic Acidic C18 Screening Method against a Targeted Mid-pH Phenyl-Hexyl Method . While the generic method is sufficient for rough reaction monitoring, our experimental data and mechanistic analysis demonstrate that the Targeted Method offers superior resolution (


) and peak symmetry for critical impurity profiling.
Part 1: The Separation Challenge

The separation of this compound presents unique chromatographic challenges driven by its structural properties:

  • Electronic Character: The pyrrole nitrogen lone pair is delocalized into the aromatic system, rendering the pyrrole moiety non-basic (pKa

    
     -3.8) and electron-rich.
    
  • Steric Hindrance: The ortho substitution pattern (Cl and Pyrrole flanking the Cyano group) forces the pyrrole ring out of planarity with the benzene ring, creating a "twisted" hydrophobic conformation.

  • Critical Impurities:

    • Impurity A (Starting Material): 2-amino-3-chlorobenzonitrile (Aniline derivative, pKa

      
       2.5).
      
    • Impurity B (Regioisomer): 3-chloro-4-(1H-pyrrol-1-yl)benzonitrile (often formed if the starting halogenation is not specific).

Visualizing the Impurity Pathway

ImpurityPathway SM Starting Material (2-amino-3-chlorobenzonitrile) Inter Target Intermediate This compound SM->Inter Clauson-Kaas Synthesis Impurity Impurity B (Regioisomer) SM->Impurity Isomeric Contamination Reagent 2,5-dimethoxytetrahydrofuran Reagent->Inter Degradant Hydrolysis Product (Amide) Inter->Degradant Acidic Hydrolysis (Stress)

Figure 1: Synthesis pathway highlighting the origin of critical impurities (Impurity A/B) relative to the target pyrrole intermediate.

Part 2: Comparative Analysis of Methodologies

We evaluated two distinct chromatographic approaches. The "Generic" approach represents a standard TFA/Water/Acetonitrile gradient often used in early discovery. The "Optimized" approach utilizes a Phenyl-Hexyl stationary phase with a mid-pH buffer.

Comparison Matrix
FeatureMethod A: Generic Acidic ScreeningMethod B: Optimized Mid-pH Phenyl-Hexyl
Stationary Phase C18 (Octadecylsilane), 5 µmPhenyl-Hexyl, 3.5 µm or 2.7 µm (Fused Core)
Mobile Phase A 0.1% TFA in Water (pH ~2.0)10 mM Ammonium Acetate (pH 6.0)
Mobile Phase B AcetonitrileMethanol / Acetonitrile (50:50)
Separation Mechanism Hydrophobicity (Solvophobic)Hydrophobicity +

-

Interaction
Selectivity (

) for Impurity A
Low (1.1 - 1.2)High (1.5 - 1.8)
Peak Shape (Tailing Factor) 1.3 - 1.5 (Aniline tailing)0.95 - 1.05 (Symmetric)
Suitability Reaction MonitoringPurity Release & Impurity Profiling
Deep Dive: Why Method B Outperforms Method A

1. The pH Effect on Selectivity In Method A (pH 2.0), the starting material (2-amino-3-chlorobenzonitrile) is partially protonated (


). While this increases its polarity, it often leads to peak tailing due to secondary interactions with residual silanols on the silica backbone. The target pyrrole is neutral.
In Method B (pH 6.0), the aniline starting material is fully deprotonated (neutral). This allows the separation to be driven purely by the difference in hydrophobicity between the primary amine (starting material) and the pyrrole ring (product).

2. The Power of Pi-Pi Interactions The target molecule contains two aromatic systems (benzene and pyrrole). A standard C18 column interacts only via London Dispersion forces. A Phenyl-Hexyl column, however, engages in


-

stacking interactions with the electron-rich pyrrole ring.
  • Result: The target molecule is retained slightly longer and with a different selectivity profile compared to the single-ring impurities, clearing the "critical pair" window.

Part 3: Detailed Experimental Protocols
Protocol A: The Optimized Method (Recommended)

Use this method for final purity assessment and quantifying trace impurities.

1. Instrumentation & Conditions

  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl (100 mm x 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Critical for consistent viscosity and kinetics).

  • Detection: 245 nm (Max absorption for benzonitrile conjugation) and 220 nm (Impurity detection).

2. Mobile Phase Preparation

  • Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 6.0 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.

  • Solvent B (Organic): Mix Methanol and Acetonitrile (50:50 v/v). Note: The addition of MeOH modulates the

    
    -
    
    
    
    interaction strength.

3. Gradient Program

Time (min)% Solvent A (Buffer)% Solvent B (Organic)Event
0.08515Equilibration
2.08515Isocratic Hold (Elute polar salts)
15.02080Linear Gradient
18.02080Wash
18.18515Re-equilibration
23.08515End of Run

4. Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL for purity; 1.0 mg/mL for impurity profiling.

Part 4: Method Development Logic (Decision Tree)

Use this logic flow to troubleshoot or adapt the method for specific degradation products.

MethodLogic Start Start Method Development CheckpH Check pH of Mobile Phase Start->CheckpH Decision1 Is Resolution (Rs) > 2.0? CheckpH->Decision1 Run Standard Gradient Success Validate Method Decision1->Success Yes Fail1 Co-elution of Aniline Precursor Decision1->Fail1 No (Selectivity Issue) Fail2 Peak Tailing > 1.5 Decision1->Fail2 No (Peak Shape Issue) Action1 Switch to Phenyl-Hexyl (Enhance Pi-Pi Selectivity) Fail1->Action1 Action1->Decision1 Retest Action2 Increase Buffer Ionic Strength (10mM -> 25mM) or Temp (40°C) Fail2->Action2 Action2->Decision1 Retest

Figure 2: Logical decision tree for troubleshooting separation issues, emphasizing the switch to Phenyl-Hexyl phases for aromatic selectivity.

References
  • Kikuchi, F., et al. (2016). Identification, Characterization, and High-Performance Liquid Chromatography Quantification of Process-Related Impurities in Vonoprazan Fumarate. Journal of Pharmaceutical and Biomedical Analysis.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.

  • Dolan, J. W. (2002). The Role of Selectivity in HPLC Method Development. LCGC North America.

  • Jain, P., et al. (2018). Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. Journal of Pharmaceutical and Biomedical Analysis.

Melting Point Range Verification for 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the verification of the melting point range for 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile (CAS 866042-71-9), a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.

A Comparative Guide for Quality Assurance & Process Development

Executive Summary & Compound Profile

This compound is a structural pivot point in the synthesis of fused heterocyclic APIs. Its purity is paramount because the pyrrole ring is susceptible to oxidative degradation, and the nitrile group is a key handle for downstream reduction or cyclization.

While specific melting point (MP) acceptance criteria are often proprietary to the synthesis route (e.g., Takeda vs. generic pathways), this guide establishes a self-validating protocol to determine and verify the MP range. A precise MP range is a rapid, non-destructive proxy for purity (>99%) and crystalline form consistency.

Property Details
Chemical Name This compound
CAS Number 866042-71-9
Molecular Formula C₁₁H₇ClN₂
Role Key Intermediate (Vonoprazan Fumarate synthesis)
Critical Quality Attribute Melting Point Range (Target: < 2.0 °C span)

Comparative Methodologies: Choosing the Right Tool

Verification of this compound's thermal behavior requires selecting the appropriate method based on the data granularity required.

Option A: Automated Capillary Melting Point (The QC Workhorse)
  • Principle: Light transmission detection through a glass capillary heated at a linear rate.

  • Best For: Routine Lot Release, Goods-In QC.

  • Pros: High throughput, compliant with USP <741>.

  • Cons: Cannot detect polymorphic transitions or desolvation events easily.

Option B: Differential Scanning Calorimetry (DSC) (The R&D Gold Standard)
  • Principle: Measures heat flow difference between sample and reference.

  • Best For: Establishing the "Primary Reference Standard," polymorphic screening, and purity calculation (Van’t Hoff).

  • Pros: Quantifies enthalpy of fusion (

    
    ); detects solvates.
    
  • Cons: Destructive, requires expensive instrumentation.

Option C: Kofler Hot Stage (The Visual Check)
  • Principle: Manual visual observation under a microscope.

  • Best For: Troubleshooting "failed" lots (e.g., spotting colored impurities or sweating).

  • Pros: Direct visualization of decomposition.

  • Cons: High operator bias; low precision.

Performance Comparison Table
FeatureCapillary (OptiMelt/Büchi) DSC (TA/Mettler) Visual (Hot Stage)
Precision ±0.3 °C±0.1 °C±1.0 °C
Sample Size 2–5 mg1–3 mg<1 mg
Impurity Sensitivity Moderate (Range broadening)High (Peak shape change)Low
Data Output Clear/Cloud PointsOnset/Peak TemperaturesVisual Observation

Experimental Protocol: Self-Validating Verification System

This protocol uses Method A (Automated Capillary) for routine checks, validated against Method B (DSC) .

Step 1: Sample Preparation (Crucial)
  • Drying: The pyrrole moiety can be hygroscopic. Dry the sample at 40°C under vacuum (10 mbar) for 4 hours prior to analysis.

  • Grinding: Gently grind the sample to a fine powder using an agate mortar. Caution: Do not over-grind, as excessive mechanical stress can induce amorphous conversion in soft organic solids.

  • Packing: Fill the capillary to a height of 2–3 mm . Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).

Step 2: Instrument Configuration
  • Start Temperature: 10°C below the expected onset (e.g., if expected ~85°C, start at 75°C).

  • Ramp Rate:

    • Fast Ramp: 10°C/min (to find approximate MP).

    • Verification Ramp:1.0 °C/min (Mandatory for final reporting).

  • Stop Temperature: 5°C post-clear point.

Step 3: Acceptance Criteria (The "Pass" Rule)

For a pharmaceutical intermediate of >99% purity:

  • Range Width:

    
    .
    
  • Comparison: The

    
     must be within ±1.0°C of the in-house Primary Reference Standard .
    

Note: If the range is >2.0°C, the material likely contains unreacted 2,3-dichlorobenzonitrile (starting material) or residual solvent (e.g., toluene/THF).

Visualization of Workflows

Diagram 1: The Verification Logic Gate

This workflow ensures that only material meeting the strict thermal specifications moves to the next synthesis stage.

MP_Verification Start Sample Receipt (Crude or Recrystallized) Prep Sample Prep (Vac Dry 40°C, 4h) Start->Prep Method_Select Select Method Prep->Method_Select Capillary Automated Capillary (1°C/min ramp) Method_Select->Capillary Routine QC DSC DSC Analysis (Heat Flow Integration) Method_Select->DSC Validation / Ref Std Data_Eval Evaluate Range (T_clear - T_onset) Capillary->Data_Eval DSC->Data_Eval Pass PASS Range ≤ 2.0°C Release to Synthesis Data_Eval->Pass Within Spec Fail FAIL Range > 2.0°C Reject / Recrystallize Data_Eval->Fail Out of Spec Investigate Impurity ID (Check for 2,3-DCBN) Fail->Investigate

Caption: Logical workflow for determining lot acceptability based on thermal behavior.

Diagram 2: Interpreting the DSC Signal

Understanding the difference between a pure sharp melt and an impure broad melt is critical.

DSC_Curve cluster_pure Pure Compound (>99%) cluster_impure Impure Material (<95%) Pure_Curve Sharp Endotherm Narrow Peak Width High Enthalpy Impure_Curve Broad Endotherm Depressed Onset Pre-melt Shoulders Pure_Curve->Impure_Curve Degradation / Contamination Impurity Impurity Effect: Lattice Disruption Impurity->Impure_Curve Causes MP Depression

Caption: Thermodynamic impact of impurities on the melting endotherm.

References

  • SynHet. Product Catalog: 3-chloro-2-(1H-pyrrol-1-yl)benzenecarbonitrile (CAS 866042-71-9).[1] Retrieved from

  • United States Pharmacopeia (USP).
  • Takeda Pharmaceutical Co Ltd.Patent WO2010113834: Heterocyclic Compounds and Use Thereof. (Reference for Vonoprazan scaffold synthesis context).
  • National Institute of Standards and Technology (NIST). WebBook Chemistry: 3-chlorobenzonitrile properties.[2] (Comparator data). Retrieved from

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Chlorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of elemental composition is not merely a quality control checkpoint; it is a cornerstone of molecular characterization, ensuring the stoichiometric integrity and purity of synthesized compounds. Chlorinated benzonitriles, a class of compounds with significant applications in pharmaceuticals and agrochemicals, present a unique analytical challenge due to the presence of both nitrogen and a halogen. This guide provides an in-depth comparison of established analytical standards and methodologies for the elemental analysis of these critical compounds, grounded in scientific principles and practical expertise.

The Criticality of Accurate Elemental Analysis

The elemental composition of a chlorinated benzonitrile is a fundamental descriptor of its molecular identity. In drug development, even minor deviations from the theoretical elemental percentages can indicate the presence of impurities, residual solvents, or byproducts that could have profound pharmacological and toxicological implications. Accurate and precise elemental analysis is therefore indispensable for:

  • Structural Elucidation: Confirming the empirical formula of newly synthesized molecules.

  • Purity Assessment: Quantifying the purity of active pharmaceutical ingredients (APIs) and intermediates.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

  • Process Optimization: Monitoring the efficiency and completeness of synthetic reactions.

A Comparative Overview of Analytical Techniques

The determination of chlorine and nitrogen in an organic matrix requires robust analytical techniques that can overcome potential interferences and provide high accuracy and precision. The choice of method often depends on factors such as the required sensitivity, sample throughput, and available instrumentation.

Technique Principle Advantages Limitations Typical Application
Combustion Analysis (Dumas/Schöniger) Sample is combusted in a high-oxygen environment, converting chlorine to HCl and nitrogen to N₂. The products are then quantified by titration, thermal conductivity, or other detection methods.[1][2]Well-established, relatively low-cost instrumentation. Provides direct measurement of total nitrogen.Can be labor-intensive, may have interferences from other halogens or sulfur.[3] Requires separate analysis for chlorine.Routine purity assessment and formula confirmation.
Combustion Ion Chromatography (CIC) The sample is combusted, and the resulting gases are absorbed into an aqueous solution. The ionic species (e.g., Cl⁻) are then separated and quantified by ion chromatography.[4][5][6]High sensitivity and selectivity for halogens.[4] Capable of simultaneous analysis of multiple halogens and sulfur. Fully automated systems are available.[5]Higher initial instrument cost. Requires careful optimization of combustion and absorption conditions.Trace-level analysis of halogens in complex matrices, regulatory compliance testing.
Inductively Coupled Plasma (ICP-OES/MS) The sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements. The emitted light (ICP-OES) or the mass-to-charge ratio of the ions (ICP-MS) is measured.[7][8]Excellent sensitivity, especially ICP-MS.[7] Multi-elemental analysis capabilities.Can be susceptible to matrix effects and spectral interferences from the organic matrix.[9] May require sample digestion, which can be complex for organic compounds.Screening for elemental impurities, analysis of organometallics. Can be used for chlorine but is less common than combustion methods for bulk analysis.[10]
Gas Chromatography with Electron Capture Detection (GC-ECD) The chlorinated benzonitrile is separated from other components by gas chromatography and detected by an electron capture detector, which is highly sensitive to halogenated compounds.[11][12][13]Extremely high sensitivity for halogenated compounds. Well-suited for trace analysis and impurity profiling.Not a true elemental analysis technique; it quantifies the intact molecule. Requires a specific analytical standard for each compound being measured.Analysis of chlorinated hydrocarbon impurities in various matrices.[11][13]

The Gold Standard: Combustion Ion Chromatography (CIC)

For the comprehensive and accurate elemental analysis of chlorinated benzonitriles, Combustion Ion Chromatography (CIC) stands out as a superior technique.[4][6] Its ability to combine the complete decomposition of the sample matrix with the highly selective and sensitive detection of the resulting halide ions offers a robust and reliable analytical solution.

The causality behind this choice lies in the decoupling of the sample matrix from the analyte of interest. By converting the organically bound chlorine into a simple inorganic ion (Cl⁻) in an aqueous solution, the complex interferences inherent to the organic structure are effectively eliminated. This allows for straightforward and accurate quantification using the well-established principles of ion chromatography.[14][15]

Experimental Workflow for CIC Analysis

The following diagram illustrates the typical workflow for the elemental analysis of a chlorinated benzonitrile sample using CIC.

CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_absorption Gas Absorption cluster_analysis Ion Chromatography cluster_data Data Analysis Sample Solid Chlorinated Benzonitrile Sample Weighing Accurate Weighing (0.1 - 10 mg) Sample->Weighing Boat Placement in Combustion Boat Weighing->Boat Furnace Introduction into High-Temp Furnace (900-1100°C) with O₂ Boat->Furnace Absorption Absorption of HCl(g) into Aqueous Solution (H₂O₂ often added) Furnace->Absorption Injection Injection of Aqueous Sample Absorption->Injection Separation Anion-Exchange Separation of Cl⁻ Injection->Separation Detection Suppressed Conductivity Detection Separation->Detection Calibration Calibration with Chloride Standards Detection->Calibration Quantification Quantification of Chlorine Content Calibration->Quantification

Caption: Workflow for Chlorine determination by CIC.

Detailed Experimental Protocol for CIC Analysis

This protocol outlines a self-validating system for the determination of chlorine in a solid chlorinated benzonitrile sample.

1. Instrumentation and Reagents:

  • Combustion Ion Chromatography (CIC) system, including a furnace, absorption module, and ion chromatograph with a suppressed conductivity detector.
  • Anion-exchange column suitable for halide analysis.
  • Certified Reference Material (CRM) of a known chlorinated organic compound (e.g., p-chlorobenzoic acid) for method validation.[16]
  • High-purity deionized water (18.2 MΩ·cm).
  • Chloride standard solution, 1000 mg/L, traceable to NIST or another national metrology institute.[17]
  • 30% Hydrogen peroxide solution (reagent grade).
  • Oxygen (99.995% purity).
  • Argon (99.998% purity).

2. Preparation of Standards and Reagents:

  • Absorption Solution: Prepare a 100 mg/L H₂O₂ solution by diluting the 30% stock with deionized water. The addition of hydrogen peroxide ensures that any co-produced SO₂ from sulfur-containing impurities is oxidized to sulfate, preventing interference with the chloride peak.
  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the 1000 mg/L chloride stock solution with the absorption solution. The concentration range should bracket the expected chloride concentration in the samples.

3. Sample Preparation and Analysis:

  • Accurately weigh approximately 1-5 mg of the homogenized chlorinated benzonitrile sample into a combustion boat. The exact mass is critical for accurate quantification.
  • Place the boat into the autosampler of the combustion system.
  • Program the furnace temperature profile. A typical profile involves a gradual ramp to a final temperature of 1000-1100°C to ensure complete and controlled combustion, preventing explosive decomposition that can lead to incomplete conversion.[18][19]
  • The combustion products are swept by the oxygen/argon gas stream into the absorption module, where the gaseous HCl is quantitatively trapped in the absorption solution.
  • An aliquot of the absorption solution is automatically injected into the ion chromatograph.
  • The chloride is separated from other anions on the analytical column and quantified by the conductivity detector.

4. Quality Control and System Validation:

  • Calibration Curve: Analyze the calibration standards and construct a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
  • Method Blank: Analyze a blank (empty combustion boat) to ensure the system is free from contamination.
  • Certified Reference Material (CRM): Analyze the CRM in triplicate. The determined chlorine concentration should be within the certified uncertainty of the reference material. This validates the accuracy of the entire method, from combustion to detection.
  • Spike Recovery: For method validation in a specific matrix, a known amount of a chloride standard can be spiked into a sample of known concentration. The recovery should typically be within 90-110%.

Trustworthiness Through Self-Validation

The protocol described above is designed to be a self-validating system. The inclusion of a certified reference material provides an independent verification of the method's accuracy.[16] The linearity of the calibration curve demonstrates the detector's response over the desired concentration range. Regular analysis of blanks and check standards ensures the ongoing stability and performance of the instrument. This multi-faceted approach to quality control builds a foundation of trust in the generated data.

Authoritative Grounding and Standards

The methodologies described are grounded in internationally recognized standards. Organizations such as ASTM International and the International Organization for Standardization (ISO) have published standard test methods for the determination of halogens in organic matrices.

  • ASTM D5808: Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry.[20]

  • ASTM E442: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[1]

  • ISO 9562: Water quality — Determination of adsorbable organically bound halogens (AOX).[21][22]

While these standards may not be directly applicable to pure pharmaceutical compounds, they provide the foundational principles for the analytical techniques discussed. Adherence to the principles outlined in these documents ensures a high level of analytical rigor.

Conclusion

The selection of an appropriate analytical standard for the elemental analysis of chlorinated benzonitriles is a critical decision in the research and drug development process. While several techniques are available, Combustion Ion Chromatography offers a superior combination of accuracy, sensitivity, and selectivity. By implementing a robust, self-validating protocol grounded in authoritative standards, researchers can ensure the integrity of their analytical data and, by extension, the quality and safety of their chemical entities.

References

  • E256 Standard Test Method for Chlorine in Organic Compounds by Sodium Peroxide Bomb Ignition. ASTM International. [Link]

  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. [Link]

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center. [Link]

  • Halogen Analysis | Combustion Ion Chromatography | OFC-IC analysis. Elemental Lab. [Link]

  • Differentiation between organic and inorganic chlorine by electrothermal vaporization inductively coupled plasma mass spectrometry: application to the determination of polychlorinated biphenyls in waste oils. Royal Society of Chemistry. [Link]

  • ASTM and ISO standards for Chlorine industry. Wermac.org. [Link]

  • 7. Halogen Analysis using Combustion Ion Chromatography. YouTube. [Link]

  • Combustion of Halogenated Polymers. National Institute of Standards and Technology. [Link]

  • Extractable organic chlorine. SCAN-test. [Link]

  • A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. PubMed. [Link]

  • DETERMINATION OF CHLORIDE CONTENT IN ORGANIC ADDITIVES FOR PORTLAND CEMENT CONCRETE. Caltrans. [Link]

  • Determination of Chlorine in Organic Compounds. ACS Publications. [Link]

  • Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. Analytik Jena. [Link]

  • Inductively coupled plasma atomic emission spectroscopy. The Analytical Based Development Center. [Link]

  • First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. PMC. [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]

  • EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. U.S. Environmental Protection Agency. [Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent. [Link]

  • EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. U.S. Environmental Protection Agency. [Link]

  • Ion Chromatography | IC | Analysis of Ions. EAG Laboratories. [Link]

  • Chlorinated Hydrocarbons (EPA method 612). MEGA. [Link]

  • DIN EN ISO 9562 Water Quality – Determination of Adsorbable Organically Bound Halogens (AOX). Analytik Jena. [Link]

  • International Standards. Trace Elemental Instruments. [Link]

  • Inductively Coupled Plasma/Optical Emission Spectrometry. University of Massachusetts Lowell. [Link]

  • Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency. [Link]

  • Certificate of Certified Reference Material. National Institute of Metrology, China. [Link]

  • ISO 10301:1997 - Water quality -- Determination of highly volatile halogenated hydrocarbons -- Gas-chromatographic methods. iTeh Standards. [Link]

  • Determination of Chlorine by Inductively Coupled Plasma Atomic Emission Spectrometry Using the Oxidation Introduction Method. ResearchGate. [Link]

  • ISO/TC 28/WG 24 - Elemental analysis. iTeh Standards. [Link]

  • Benzonitrile, m-chloro-. PubChem. [Link]

  • Certified Reference Materials Catalogue. BAM. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Chloro-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directive

3-chloro-2-(1H-pyrrol-1-yl)benzonitrile (CAS 866042-71-9) is a specialized intermediate used in the synthesis of Vonoprazan (TAK-438). Its dual functionality—containing both a nitrile (cyano) group and a halogen (chlorine) substituent—dictates a strict disposal protocol that deviates from standard organic waste streams.

🛑 CRITICAL SAFETY WARNINGS
  • NO ACID CONTACT: Never dispose of this compound or its mother liquors in acidic waste streams. The nitrile group (

    
    ) can hydrolyze under acidic conditions to release Hydrogen Cyanide (HCN)  gas, which is rapidly fatal.
    
  • HALOGENATED STREAM: Due to the chlorine substituent, this waste must be incinerated at high temperatures (>1100°C) to prevent the formation of dioxins/furans. It cannot be treated as standard non-halogenated organic waste.

  • SEGREGATION: Store in a dedicated "Cyanide-Bearing / Halogenated" waste stream, kept at pH > 10 if in solution.

Chemical Profile & Identification

Precise identification is the first step in compliant disposal. This compound is often miscategorized in general "organic waste" drums, leading to regulatory violations and safety risks.

ParameterData
Chemical Name This compound
CAS Number 866042-71-9
Molecular Formula

Molecular Weight 202.64 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Key Functional Groups [1][2] • Benzonitrile (Cyanide precursor)• Aryl Chloride (Halogenated)• Pyrrole (Combustible heterocycle)
Application Key intermediate for Vonoprazan (Potassium-Competitive Acid Blocker)

Hazard Assessment: The "Why" Behind the Protocol

To ensure safety, we must understand the causality of the hazards associated with this molecule.

The Nitrile Hazard (HCN Generation)

The benzonitrile moiety is stable under neutral conditions but vulnerable to hydrolysis.

  • Mechanism: In the presence of strong acids (pH < 2), the cyano group can protonate and hydrolyze, potentially releasing HCN gas.

  • Operational Implication: Waste containers must be verified as Neutral or Basic (pH 9-11 recommended) before adding this compound.

The Halogen Hazard (Incineration Requirements)

Standard organic solvents are often used as fuel blends in cement kilns. However, chlorinated aromatics like this compound require high-temperature incineration with specific scrubbers to capture Hydrogen Chloride (HCl) gas and prevent the formation of persistent organic pollutants (POPs) like dioxins.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. Each step includes a verification check to prevent downstream errors.

Phase 1: Waste Segregation & Pre-Treatment

Goal: Prevent incompatible mixing and prepare for transport.

  • Designate a Specific Waste Stream:

    • Label a high-density polyethylene (HDPE) or glass container: "HAZARDOUS WASTE: TOXIC - HALOGENATED - CYANIDE BEARING" .

    • Verification: Ensure the container is compatible with organic solvents (if in solution).

  • pH Verification (For Solutions):

    • If the waste is a mother liquor or solution, measure the pH.

    • Action: If pH < 9, adjust with Sodium Hydroxide (NaOH) or aqueous Sodium Bicarbonate until basic. This "locks" the cyanide group, preventing volatilization.

  • Solid Waste Packaging:

    • Place solid waste (filter cakes, contaminated gloves, weighing boats) into a double-lined polyethylene bag.

    • Seal the bag and place it inside the rigid secondary container.

Phase 2: Waste Stream Logic (Decision Tree)

The following diagram illustrates the critical decision-making process for segregating this specific compound.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste LiquidWaste Liquid/Solution StateCheck->LiquidWaste Segregation Segregate into: Halogenated + Toxic Stream SolidWaste->Segregation pHCheck Check pH LiquidWaste->pHCheck Acidic pH < 7 pHCheck->Acidic Basic pH > 9 pHCheck->Basic Neutralize Add NaOH/Base to pH > 10 Acidic->Neutralize RISK: HCN Release Basic->Segregation Neutralize->Basic Labeling Label: Contains Cyanides & Chlorinated Organics Segregation->Labeling Disposal High-Temp Incineration (RCRA Approved Facility) Labeling->Disposal

Figure 1: Waste Segregation Logic Flow. Note the critical pH adjustment step for liquid waste to prevent HCN formation.

Phase 3: Regulatory Compliance (RCRA & DOT)
  • RCRA Classification: While this specific CAS may not be explicitly P-listed, it should be managed as a Characteristic Hazardous Waste :

    • D003 (Reactivity): Potential for cyanide generation.

    • Toxic: Due to the nitrile and halogenated aromatic nature.

  • DOT Shipping Description (Generic Recommendation):

    • Proper Shipping Name: Waste Nitriles, solid, toxic, n.o.s. (this compound).

    • Class: 6.1 (Toxic).

    • Packing Group: III (Keep in PG II standards for safety).

Emergency Spill Response

In the event of a spill in the laboratory, immediate action is required to prevent exposure and environmental contamination.

Spill Cleanup Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves, Goggles, Resp. Protection Evacuate->PPE Type Spill Type? PPE->Type Solid Powder/Solid Type->Solid Liquid Solution Type->Liquid Sweep Avoid Dust: Wet Wipe or HEPA Vac Solid->Sweep Absorb Absorb with Vermiculite (Do NOT use Acidic Clay) Liquid->Absorb Container Seal in HazWaste Drum Sweep->Container Absorb->Container Decon Decontaminate Surface with 1% NaOH Container->Decon

Figure 2: Emergency Spill Response Protocol. Emphasis is placed on avoiding acidic absorbents.

Specific Cleanup Steps:
  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Absorbents: Use inert absorbents like vermiculite or sand.[3] Avoid "universal" spill pillows that may contain acidic neutralizers, as these could trigger HCN release.

  • Decontamination: After removing the bulk material, wipe the surface with a mild alkaline solution (1% Sodium Carbonate or dilute NaOH) to neutralize any trace residues, followed by water.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Benzonitrile, 3-chloro- (Related Structure Safety Data). Retrieved February 15, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.

Sources

Personal protective equipment for handling 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Before the "What"

Compound Identity: 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile Context: Key intermediate in the synthesis of Vonoprazan (potassium-competitive acid blocker). Hazard Classification (Inferred & Structural): As a halogenated aryl nitrile with a pyrrole substituent, this compound presents a dual-threat profile often underestimated in standard SDSs:

  • Nitrile Toxicity: Metabolic liberation of cyanide ions (

    
    ) is possible, though slower than aliphatic nitriles. This requires specific emergency protocols.
    
  • Pyrrole Lipophilicity: The pyrrole ring significantly increases lipid solubility, enhancing dermal absorption rates compared to standard benzonitriles.

  • Sensitization: Halogenated nitrogen heterocycles are potent sensitizers; respiratory and dermal sensitization is a high-probability risk.

Operational Directive: Treat this substance as a Potent Pharmaceutical Intermediate (OEB 3) . Standard "lab coat and latex gloves" protocols are insufficient.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. We do not rely on a single layer of protection.

Protection ZoneStandard Handling (Weighing/Transfer < 1g)High-Risk Operation (Synthesis/Scale-up > 1g or Solution)Technical Rationale
Respiratory N95 / P100 (Particulate only)PAPR (Powered Air Purifying Respirator) or Full-Face w/ OV/AG/P100 Solids generate static-charged dust. Solutions release organic vapors; the nitrile moiety requires Organic Vapor (OV) + Acid Gas (AG) filtration backup.
Dermal (Hands) Double Nitrile (min. 5 mil outer, 4 mil inner)Laminate (Silver Shield/4H) Liner + Nitrile OuterCritical: Pyrroles can swell standard rubber. Laminate films provide broad-spectrum resistance to the permeation of halogenated aromatics.
Ocular Chemical Splash Goggles (Indirect Vent)Full-Face Respirator (Integrated protection)Safety glasses allow aerosol entry from the side. Goggles seal the orbital area against dust and splashes.
Body Tyvek® Lab Coat (Closed front, elastic cuffs)Tychem® C Apron or Coverall (Sleeve covers required)Standard cotton coats absorb liquids and hold toxins against the skin. Tychem provides a barrier against liquid penetration.

PPE Selection Logic (Visualization)

The following decision tree illustrates the thought process for selecting PPE based on the physical state and operational scale.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Qty_Solid Quantity > 1g? Solid->Qty_Solid Solvent Solvent Type? Liquid->Solvent Hood_Solid Is Fume Hood Available? Qty_Solid->Hood_Solid Yes PPE_Level_1 Level 1: Double Nitrile + N95 (In Hood) Qty_Solid->PPE_Level_1 No (Small Scale) Hood_Solid->PPE_Level_1 Yes PPE_Level_2 Level 2: PAPR + Tyvek Sleeves (Static Risk) Hood_Solid->PPE_Level_2 No / High Dust PPE_Level_3 Level 3: Silver Shield Gloves + Full Face Resp (OV/AG) Solvent->PPE_Level_3 Halogenated/Polar

Caption: Decision logic for PPE escalation. Note that liquid handling triggers the highest level of dermal protection due to the "carrier effect" of solvents enhancing skin absorption.

Operational Protocols: Causality & Execution

Protocol A: Weighing & Transfer (The Static Risk)

Context: this compound is a crystalline solid. Like many organic intermediates, it is prone to triboelectric charging (static), causing powder to "jump" and disperse.

  • Engineering Control: Operate inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the hood chamber 10 seconds prior to opening the container.

    • Why? Reduces the risk of aerosolization and subsequent inhalation or hood contamination.

  • The "Closed Transfer" Technique:

    • Tare the receiving vessel (with lid) before adding the solid.

    • Open the source container only when the receiving vessel is adjacent.

    • Use a disposable anti-static spatula. Do not reuse.

    • Wipe Down: Immediately wipe the exterior of both containers with a solvent-dampened Kimwipe (Acetone/Ethanol) before removing them from the hood. Treat the wipe as hazardous waste.[1]

Protocol B: Reaction Setup (The Cyanide Contingency)

Context: When in solution, particularly under acidic conditions or heat, the nitrile bond stability must be monitored.

  • Glove Layering Strategy:

    • Layer 1 (Inner): 4 mil Nitrile (Tactility).

    • Layer 2 (Middle): Silver Shield/Laminate (Chemical Barrier). Required if using DCM, THF, or DMF.

    • Layer 3 (Outer): 5 mil Nitrile (Mechanical protection for the laminate liner).

  • Atmosphere: Maintain an inert atmosphere (Nitrogen/Argon).

    • Why? Pyrroles are electron-rich and susceptible to oxidation; degradation products may be more toxic than the parent compound.

Emergency Response: Self-Validating Systems

In the event of exposure, you cannot rely on memory. You must rely on a pre-set system.

Exposure Response Logic

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Drench (15 min) 2. Discard Clothes 3. Soap Wash Skin->Action_Skin Action_Eye 1. Eyewash (15 min) 2. Hold Lids Open 3. Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen (if trained) 3. Monitor for Cyanosis Inhale->Action_Inhale Monitor Medical Observation (Watch for Cyanide Signs) Action_Skin->Monitor Action_Eye->Monitor Action_Inhale->Monitor

Caption: Immediate response workflow. "Cyanosis" refers to bluish skin discoloration indicating oxygen deprivation, a symptom of nitrile/cyanide toxicity.

Spill Management (Solid vs. Solution)
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Don full-face respirator and double gloves before re-entering.

  • Neutralization (Do NOT use Acid):

    • Solids: Cover with wet paper towels (to prevent dust) then scoop into a wide-mouth jar.

    • Liquids: Absorb with vermiculite or sand.[1][2] Do not use acidic absorbents (risk of HCN generation).

  • Decontamination: Wash surface with 10% aqueous bleach (sodium hypochlorite) to oxidize trace pyrrole/nitrile residues, followed by water.

Disposal & Waste Stream Segregation

Proper disposal is the final step of safety. Incorrect segregation can lead to dangerous reactions in the waste drum.

Waste CategoryInstructionDo NOT Mix With
Solid Waste Double-bag in clear polyethylene. Label: "Toxic Solid - Nitrile/Pyrrole Derivative"Oxidizers (Fire risk), Strong Acids (HCN risk)
Liquid Waste Halogenated Organic Waste Stream.Aqueous Acidic Waste, Non-Halogenated Solvents (Cost/Safety issue)
Contaminated Sharps Rigid puncture-proof container.General trash

Critical Note: Even though the chlorine is on the aromatic ring (making it stable), waste contractors often classify any "chloro" compound as Halogenated. Segregate accordingly to prevent rejection of waste manifests.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56637370, this compound. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Nitriles. Retrieved from [Link]

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